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  • Product: 5-Acetyl-6-amino-1,3-dimethyluracil
  • CAS: 32970-32-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetyl-6-amino-1,3-dimethyluracil

This guide provides a comprehensive overview of the synthesis and characterization of 5-Acetyl-6-amino-1,3-dimethyluracil, a key heterocyclic compound with significant relevance in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of 5-Acetyl-6-amino-1,3-dimethyluracil, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of 5-Acetyl-6-amino-1,3-dimethyluracil

5-Acetyl-6-amino-1,3-dimethyluracil, systematically known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide, belongs to the class of pyrimidine derivatives. These structures are of paramount importance as they form the backbone of nucleic acids and are integral to a wide array of biologically active molecules. The title compound, being a substituted uracil, presents a scaffold that is frequently explored for the development of novel therapeutic agents. Its structural similarity to endogenous purines and pyrimidines allows it to interact with various biological targets. Notably, it is also a known metabolite of caffeine, highlighting its relevance in metabolic studies.[1][2] Understanding its synthesis and physicochemical properties is crucial for its application in drug design and as a reference standard in metabolic research.

Synthetic Pathway: A Two-Step Approach

The synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 6-amino-1,3-dimethyluracil, followed by a regioselective acetylation at the C-5 position.

Step 1: Synthesis of 6-amino-1,3-dimethyluracil

The foundational step involves the condensation and subsequent cyclization of 1,3-dimethylurea with cyanoacetic acid. This method is a well-established route to forming the pyrimidine ring system.[3]

Reaction Scheme:

Synthesis_of_6-amino-1,3-dimethyluracil cluster_reagents Reagents & Conditions cluster_product Product Dimethylurea 1,3-Dimethylurea Reagents Acetic Anhydride, Condensing Agent, Heat Dimethylurea->Reagents Cyanoacetic_acid Cyanoacetic Acid Cyanoacetic_acid->Reagents Aminodimethyluracil 6-amino-1,3-dimethyluracil Reagents->Aminodimethyluracil Condensation & Cyclization Reagents->Aminodimethyluracil

Figure 1: Synthesis of 6-amino-1,3-dimethyluracil.

Causality Behind Experimental Choices:

  • 1,3-Dimethylurea and Cyanoacetic Acid: These serve as the primary building blocks for the uracil ring. The urea derivative provides the N1-C2-N3 fragment, while cyanoacetic acid supplies the C4-C5-C6 backbone.

  • Acetic Anhydride: This reagent serves a dual purpose. It acts as a dehydrating agent, facilitating the condensation reaction, and can also function as a solvent.

  • Condensing Agent: While various condensing agents can be employed, their role is to activate the carboxylic acid group of cyanoacetic acid, promoting its reaction with the urea.

  • Heat and Alkaline Conditions: The initial condensation is typically followed by heating under alkaline conditions to promote the intramolecular cyclization, leading to the formation of the stable pyrimidine ring of 6-amino-1,3-dimethyluracil.[3]

Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethylurea and cyanoacetic acid in acetic anhydride.

  • Reaction Initiation: Gently heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation is complete, carefully add a base (e.g., sodium hydroxide solution) to raise the pH and continue heating to facilitate the ring-closure reaction.[3]

  • Isolation and Purification: Upon completion, cool the reaction mixture and neutralize it. The product, 6-amino-1,3-dimethyluracil, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Regioselective Acetylation of 6-amino-1,3-dimethyluracil

The second and final step is the introduction of an acetyl group at the C-5 position of the uracil ring. This is an electrophilic aromatic substitution-type reaction, where the electron-rich C-5 position of 6-amino-1,3-dimethyluracil is targeted.

Reaction Scheme:

Acetylation_of_6-amino-1,3-dimethyluracil cluster_reagents Reagents & Conditions cluster_product Product Aminodimethyluracil 6-amino-1,3-dimethyluracil Reagents Acetyl Chloride or Acetic Anhydride, Lewis Acid (e.g., AlCl3) Aminodimethyluracil->Reagents Acetylaminodimethyluracil 5-Acetyl-6-amino-1,3-dimethyluracil Reagents->Acetylaminodimethyluracil Friedel-Crafts Acylation Reagents->Acetylaminodimethyluracil

Figure 2: Acetylation of 6-amino-1,3-dimethyluracil.

Causality Behind Experimental Choices:

  • Acetylating Agent: Acetyl chloride or acetic anhydride are common and effective sources of the acetyl electrophile.

  • Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is typically required to activate the acetylating agent, making it a more potent electrophile for the Friedel-Crafts acylation reaction.[4][5] The catalyst polarizes the C-Cl or C-O bond of the acetylating agent, generating a highly reactive acylium ion.

  • Solvent: An inert solvent, such as dichloromethane or nitrobenzene, is generally used for Friedel-Crafts reactions to avoid side reactions with the solvent.

Experimental Protocol: Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil

  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-amino-1,3-dimethyluracil in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise, ensuring the temperature remains low.

  • Addition of Acetylating Agent: While maintaining the low temperature, add the acetylating agent (e.g., acetyl chloride) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using TLC.

  • Work-up and Purification: Once the reaction is complete, quench it by carefully pouring the mixture into a beaker of ice water. The product can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-Acetyl-6-amino-1,3-dimethyluracil.

Characterization of 5-Acetyl-6-amino-1,3-dimethyluracil

A thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following analytical techniques are essential for this purpose.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₀N₄O₃[6]
Average Molecular Weight 198.18 g/mol [6]
Monoisotopic Molecular Weight 198.07529019 Da[6]
Physical Description Solid[6]
Water Solubility 2.5 g/L (Predicted)[1]
logP -1.9 (Predicted)[6]
Spectroscopic Data

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • GC-MS: A common observation in the gas chromatography-mass spectrum is a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound.[6] Key fragment ions can also be observed, providing structural information.

  • LC-MS: Liquid chromatography-mass spectrometry often shows the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. For 5-Acetyl-6-amino-1,3-dimethyluracil, an [M+Na]⁺ adduct at m/z 221.0645 has been reported.[6]

  • MS-MS: Tandem mass spectrometry provides further structural details through the fragmentation of a selected parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for elucidating the detailed molecular structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl groups on the uracil ring, the acetyl methyl group, and the amine protons. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The PubChem database indicates the presence of a ¹³C NMR spectrum for this compound, which would show characteristic peaks for the carbonyl carbons, the aromatic carbons of the uracil ring, and the methyl carbons.[6]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Absorptions: The IR spectrum of 5-Acetyl-6-amino-1,3-dimethyluracil would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring and the acetyl group, and C-N stretching.[6]

Characterization Workflow:

Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (GC-MS, LC-MS, MS-MS) Start->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (e.g., HPLC, Elemental Analysis) MS->Purity NMR->Purity IR->Purity Confirmation Structural Confirmation & Purity Verification Purity->Confirmation

Figure 3: Workflow for the characterization of 5-Acetyl-6-amino-1,3-dimethyluracil.

Conclusion and Future Perspectives

This technical guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of 5-Acetyl-6-amino-1,3-dimethyluracil. The two-step synthetic approach, involving the initial formation of the 6-amino-1,3-dimethyluracil precursor followed by a regioselective Friedel-Crafts acylation, provides a reliable method for obtaining the target molecule. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final compound.

The availability of this well-characterized molecule is of significant value to the scientific community, particularly in the fields of medicinal chemistry and drug metabolism. It can serve as a crucial building block for the synthesis of more complex, biologically active compounds and as a vital analytical standard for metabolic studies. Further research could focus on optimizing the synthetic yield, exploring alternative "greener" synthetic methodologies, and investigating the broader biological activity profile of this and related uracil derivatives.

References

  • PubChem. 5-Acetylamino-6-amino-3-methyluracil. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 5-Acetylamino-6-amino-3-methyluracil (HMDB0004400). [Link]

  • Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Structural Elucidation of 5-Acetyl-6-amino-1,3-dimethyluracil

Introduction: The Significance of Substituted Uracils in Modern Drug Discovery Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents and playing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Uracils in Modern Drug Discovery

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents and playing a crucial role in biological processes. The strategic functionalization of the uracil ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, stability, and, most importantly, its interaction with biological targets. Among these, 6-aminouracil derivatives serve as key precursors in the synthesis of a wide array of fused heterocyclic compounds with potent biological activities, including antibacterial, antitumor, and anti-inflammatory properties.

The introduction of an acetyl group at the 5-position of the 6-amino-1,3-dimethyluracil core is a strategic modification intended to explore new chemical space and potentially enhance therapeutic efficacy. The acetyl moiety can act as a hydrogen bond acceptor and influence the electronic properties of the pyrimidine ring, thereby modulating the molecule's binding affinity to target proteins. A thorough understanding of the three-dimensional structure of "5-Acetyl-6-amino-1,3-dimethyluracil" is paramount for rational drug design, enabling researchers to predict its interactions with biological macromolecules and guide further optimization efforts.

This technical guide provides a comprehensive overview of the synthesis, purification, and, most critically, the analytical methodologies for the complete structural elucidation of 5-Acetyl-6-amino-1,3-dimethyluracil, with a primary focus on single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly documented, this guide will detail the established protocols for its determination and present a predictive analysis of its anticipated structural features based on closely related compounds.

Synthesis and Purification: A Pathway to a Crystalline Product

The synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil is logically approached as a two-step process, beginning with the formation of the 6-amino-1,3-dimethyluracil precursor, followed by a regioselective acetylation at the C-5 position.

Part 1: Synthesis of 6-Amino-1,3-dimethyluracil

The preparation of 6-amino-1,3-dimethyluracil is well-documented and can be achieved through the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by a cyclization reaction.[1][2]

Experimental Protocol:

  • Condensation: In a reaction vessel, dehydrated cyanoacetic acid is cooled to 6-8°C. A condensing agent, such as acetic anhydride, is added, followed by the portion-wise addition of 1,3-dimethylurea. The reaction is typically stirred and allowed to proceed through a series of controlled temperature ramps to facilitate the formation of 1,3-dimethylcyanoacetylurea.

  • Cyclization: The resulting 1,3-dimethylcyanoacetylurea is then subjected to cyclization under alkaline conditions. A solution of a suitable base (e.g., aqueous sodium hydroxide) is added dropwise to the reaction mixture, maintaining a pH of 9-9.5. The temperature is carefully controlled and elevated to drive the ring-closure reaction to completion.

  • Isolation and Purification: The crude 6-amino-1,3-dimethyluracil is isolated by filtration or centrifugation. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or water, to yield a crystalline solid.

Part 2: Acetylation of 6-Amino-1,3-dimethyluracil

The introduction of the acetyl group at the C-5 position is facilitated by the electron-donating nature of the amino group at C-6, which increases the nucleophilicity of the C-5 carbon.[3] A Friedel-Crafts-type acylation is a plausible and efficient method.

Experimental Protocol:

  • Reaction Setup: 6-Amino-1,3-dimethyluracil is suspended in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: A Lewis acid catalyst (e.g., aluminum chloride) is added to the suspension, followed by the slow addition of the acetylating agent, typically acetyl chloride or acetic anhydride. The reaction is stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude 5-Acetyl-6-amino-1,3-dimethyluracil is then purified by column chromatography or recrystallization to obtain a product of high purity suitable for crystallization.

Physicochemical and Spectroscopic Characterization

Prior to attempting crystal growth, it is essential to confirm the identity and purity of the synthesized 5-Acetyl-6-amino-1,3-dimethyluracil using a suite of analytical techniques.

PropertyAnticipated Value/Characteristic
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a sharp, defined melting point
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol)
¹H NMR Expect characteristic signals for the two N-methyl groups, the acetyl methyl group, the C-5 proton (if present as a tautomer), and the amino protons.
¹³C NMR Expect distinct signals for the carbonyl carbons, the pyrimidine ring carbons, and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight should be observed.
FT-IR Characteristic absorption bands for N-H stretching (amino group), C=O stretching (uracil and acetyl carbonyls), and C-N stretching.

Crystal Growth: The Gateway to Structural Analysis

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. A systematic approach to screening various crystallization conditions is crucial for success.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

A variety of solvents should be screened, ranging in polarity, including but not limited to ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the standard workflow for the crystal structure analysis of a novel compound like 5-Acetyl-6-amino-1,3-dimethyluracil.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis Syn Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil Pur Purification Syn->Pur Cry Crystal Growth Pur->Cry Mount Crystal Mounting Cry->Mount Xray X-ray Diffraction Data Collection Mount->Xray Process Data Processing (Integration & Scaling) Xray->Process Solve Structure Solution (Direct Methods/Patterson) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation Refine->Validate MolGeo Molecular Geometry (Bond Lengths, Angles) Validate->MolGeo Supra Supramolecular Analysis (Hydrogen Bonding, π-stacking) Validate->Supra

Figure 1: Experimental workflow for the crystal structure analysis of 5-Acetyl-6-amino-1,3-dimethyluracil.

Step-by-Step Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[4]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function. This results in an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using a variety of metrics to ensure its quality and accuracy.

Anticipated Crystal Structure of 5-Acetyl-6-amino-1,3-dimethyluracil: A Predictive Analysis

In the absence of experimental data, we can predict the key structural features of 5-Acetyl-6-amino-1,3-dimethyluracil based on the known crystal structures of related pyrimidine derivatives.

Molecular Geometry

The uracil ring is expected to be essentially planar. The exocyclic amino and acetyl groups will likely exhibit some degree of torsion relative to the plane of the ring.

Table of Predicted Bond Lengths and Angles:

Bond/AnglePredicted ValueJustification
C4=O ~1.22 ÅTypical C=O bond length in uracil derivatives.[5]
C2=O ~1.21 ÅSimilar to other carbonyls in the ring.
N1-C2 ~1.38 ÅStandard C-N bond length in a pyrimidine ring.
C5-C6 ~1.36 ÅDouble bond character due to conjugation.
C6-N(amino) ~1.35 ÅShorter than a typical C-N single bond due to resonance.
C5-C(acetyl) ~1.49 ÅTypical C-C single bond.
C(acetyl)=O ~1.23 ÅStandard C=O bond length for a ketone.
C4-N3-C2 Angle ~115°Consistent with sp² hybridization.
N1-C6-C5 Angle ~122°Influenced by the steric bulk of the substituents.
Supramolecular Interactions and Crystal Packing

The crystal packing of 5-Acetyl-6-amino-1,3-dimethyluracil is expected to be dominated by a network of intermolecular hydrogen bonds. The amino group is a strong hydrogen bond donor, while the carbonyl oxygen atoms of the uracil ring and the acetyl group are potent hydrogen bond acceptors.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H (amino) O1_B C=O (acetyl) N1_A->O1_B N-H···O=C O2_B C=O (uracil) N1_A->O2_B N-H···O=C O1_A C=O (acetyl) O2_A C=O (uracil) N1_B N-H (amino) N1_B->O1_A N-H···O=C N1_B->O2_A N-H···O=C

Figure 2: Predicted hydrogen bonding network in the crystal lattice of 5-Acetyl-6-amino-1,3-dimethyluracil.

It is highly probable that the molecules will form centrosymmetric dimers or extended tapes through N-H···O hydrogen bonds involving the amino group and the uracil carbonyls. The acetyl carbonyl may also participate in weaker C-H···O interactions. Furthermore, π-π stacking interactions between the electron-rich uracil rings are likely to contribute to the overall stability of the crystal lattice.

Conclusion: From Synthesis to Structure-Based Drug Design

The successful synthesis and structural elucidation of 5-Acetyl-6-amino-1,3-dimethyluracil are critical steps in evaluating its potential as a therapeutic agent. The detailed protocols and predictive analyses presented in this guide provide a robust framework for researchers in the field of drug development. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction will provide invaluable insights into its molecular properties and pave the way for structure-based design of more potent and selective drug candidates. The interplay of molecular conformation and intermolecular interactions, once experimentally determined, will offer a deeper understanding of its solid-state properties, which are crucial for pharmaceutical formulation and development.

References

  • Preparation method of 6-amino-1, 3-dimethyl uracil. CN115260106A.
  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chem IJ, 11(2): 555809.
  • Bond Lengths (A ˚ ) and Bond Angles (°). ResearchGate. Available at: [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available at: [Link]

  • Brown, D. J. & Nagamatsu, T. (1977). Simple Pyrimidines. Part XX. N-Alkylation and N-Acylation of 2,4-Diamino-6-hydroxypyrimidine. Australian Journal of Chemistry, 30(11), 2515-2525.
  • Crystal Structures of N-Acetylmannosamine Kinase Provide Insights into Enzyme Activity and Inhibition. PubMed Central. Available at: [Link]

  • Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. SpringerLink. Available at: [Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Available at: [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at: [Link]

  • Crystal Structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition. PubMed. Available at: [Link]

  • 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. ResearchGate. Available at: [Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • Understanding x-ray crystallography structures. YouTube. Available at: [Link]

  • Synthesis of 6-(Phenylhydrazino)uracils and Their Inhibition of a Replication-Specific Deoxyribonucleic Acid Polymerase. datapdf.com. Available at: [Link]

  • Chemical structures of nanvuranlat and N-acetyl-nanvuranlat. ResearchGate. Available at: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Scirp.org. Available at: [Link]

  • Benzene. Wikipedia. Available at: [Link]

  • Main-chain bond lengths and bond angles in protein structures. PubMed. Available at: [Link]

  • Crystal structures of N-acetylmannosamine kinase provide insights into enzyme activity and inhibition. PubMed. Available at: [Link]

  • II. STRUCTURE. Available at: [Link]

  • N-Acetylmannosamine. Wikipedia. Available at: [Link]

  • Preparation method of 6-amino-1,3-dimethyluracil. Eureka | Patsnap. Available at: [Link]

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Foundational

The Acetyl Group in 5-Acetyl-6-amino-1,3-dimethyluracil: A Nexus of Reactivity for Drug Discovery and Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Acetyl-6-amino-1,3-dimethyluracil, a highly functionalized pyrimidine derivative, stands as a versatile scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-6-amino-1,3-dimethyluracil, a highly functionalized pyrimidine derivative, stands as a versatile scaffold in medicinal chemistry and synthetic organic chemistry. The strategic positioning of an acetyl group at the C5 position, adjacent to a strongly electron-donating amino group, imbues this molecule with a unique and nuanced reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the acetyl group, offering insights into its synthetic potential. We will delve into the underlying electronic effects governing its reactivity, detail key transformations such as condensation, halogenation, and reduction, and provide validated experimental protocols for its derivatization. This document serves as a technical resource for researchers seeking to leverage the synthetic utility of this promising heterocyclic building block.

Introduction: The Strategic Importance of the 5-Acetyl Moiety

The uracil scaffold is a cornerstone in the design of therapeutic agents, owing to its prevalence in biological systems.[1] The introduction of an acetyl group at the C5 position of the 6-amino-1,3-dimethyluracil core creates a molecule with significant potential for further chemical elaboration. The acetyl group, a seemingly simple functional group, becomes a focal point of reactivity due to the profound electronic influence of the adjacent enamine-like system. The delocalization of the lone pair of electrons from the 6-amino group through the C5-C6 double bond significantly increases the electron density at the C5 position.[2] This electronic enrichment directly impacts the adjacent acetyl group, modulating the electrophilicity of the carbonyl carbon and enhancing the acidity of the α-protons of the methyl group. Understanding and harnessing this reactivity is paramount for the rational design of novel molecular entities with potential biological activity.

Electronic Landscape and its Influence on Reactivity

The reactivity of the acetyl group in 5-acetyl-6-amino-1,3-dimethyluracil is fundamentally governed by the electron-donating character of the 6-amino group. This creates a push-pull system that dictates the preferred sites of chemical attack.

  • Activation of the Acetyl Methyl Group: The electron-donating effect of the 6-amino group increases the electron density on the acetyl carbonyl oxygen, which in turn enhances the acidity of the α-protons of the methyl group. This makes the methyl group particularly susceptible to deprotonation by even mild bases, forming a reactive enolate intermediate. This enolate is the key to a variety of condensation reactions.

  • Modulation of Carbonyl Electrophilicity: While the acetyl carbonyl carbon remains an electrophilic center, its reactivity is somewhat attenuated compared to a typical aryl ketone due to the electron-donating nature of the uracil ring system. Nevertheless, it remains susceptible to attack by strong nucleophiles.

The interplay of these electronic factors opens up a diverse range of synthetic possibilities, allowing for the selective modification of the acetyl group to introduce new functionalities and build complex molecular architectures.

Key Chemical Transformations of the Acetyl Group

The unique electronic environment of the acetyl group in 5-acetyl-6-amino-1,3-dimethyluracil facilitates a variety of chemical transformations. These reactions provide access to a wide array of derivatives with potential applications in drug discovery and materials science.

Condensation Reactions: Building Molecular Complexity

The enhanced acidity of the acetyl methyl protons makes this position a prime site for condensation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, followed by dehydration.[3] In the context of 5-acetyl-6-amino-1,3-dimethyluracil, the acetyl group can react with various active methylene compounds in the presence of a basic catalyst to yield α,β-unsaturated derivatives.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Step 1: In a round-bottom flask, dissolve 5-acetyl-6-amino-1,3-dimethyluracil (1 mmol) in anhydrous ethanol (10 mL).

  • Step 2: Add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Step 3: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Step 5: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 3-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanobut-2-enenitrile.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Condensation Reactants 5-Acetyl-6-amino-1,3-dimethyluracil + Malononitrile + Piperidine (catalyst) Solvent Anhydrous Ethanol Reactants->Solvent Dissolve Reaction Reflux (4-6 h) Solvent->Reaction Heat Workup Cooling & Filtration Reaction->Workup Cool Product α,β-Unsaturated Product Workup->Product Isolate

Caption: Workflow for the Knoevenagel condensation.

Halogenation: Introducing a Reactive Handle

The methyl group of the acetyl moiety can be selectively halogenated, typically with bromine, to introduce a reactive handle for further nucleophilic substitution reactions.

The reaction of 5-acetyl-6-amino-1,3-dimethyluracil with bromine in a suitable solvent, such as acetic acid, leads to the formation of 5-(2-bromoacetyl)-6-amino-1,3-dimethyluracil. This α-bromo ketone is a versatile intermediate for the synthesis of various heterocyclic systems.

Experimental Protocol: α-Bromination of the Acetyl Group

  • Step 1: Suspend 5-acetyl-6-amino-1,3-dimethyluracil (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask protected from light.

  • Step 2: Add a solution of bromine (1.1 mmol) in glacial acetic acid dropwise with stirring at room temperature.

  • Step 3: Continue stirring for 2-3 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Step 4: Pour the reaction mixture into ice-water.

  • Step 5: Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to afford 5-(2-bromoacetyl)-6-amino-1,3-dimethyluracil.

Diagram: α-Bromination Mechanism

Bromination_Mechanism node_A 5-Acetyl-6-amino-1,3-dimethyluracil node_B Enol form node_A->node_B Keto-enol tautomerization node_D Bromonium ion intermediate node_B->node_D Nucleophilic attack on Br2 node_C Br-Br node_E 5-(2-Bromoacetyl)-6-amino-1,3-dimethyluracil node_D->node_E Deprotonation node_F HBr

Caption: Mechanism of α-bromination of the acetyl group.

Reduction of the Acetyl Group

The carbonyl of the acetyl group can be selectively reduced to a hydroxyl group, providing access to chiral building blocks and further diversification of the molecular scaffold.

A mild reducing agent such as sodium borohydride can be employed to reduce the acetyl carbonyl to a secondary alcohol without affecting the uracil ring.

Experimental Protocol: Reduction with Sodium Borohydride

  • Step 1: Dissolve 5-acetyl-6-amino-1,3-dimethyluracil (1 mmol) in methanol (15 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Step 2: Add sodium borohydride (1.5 mmol) portion-wise with stirring, maintaining the temperature at 0 °C.

  • Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Step 4: Quench the reaction by the slow addition of water.

  • Step 5: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Step 6: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-amino-5-(1-hydroxyethyl)-1,3-dimethyluracil.

Synthesis of the Core Scaffold: 5-Acetyl-6-amino-1,3-dimethyluracil

The synthesis of the title compound can be achieved through a multi-step process starting from readily available 6-amino-1,3-dimethyluracil.

Diagram: Synthetic Pathway

Synthesis_Pathway Start 6-Amino-1,3-dimethyluracil Intermediate1 5-Nitroso-6-amino-1,3-dimethyluracil Start->Intermediate1 NaNO2, H+ Intermediate2 5,6-Diamino-1,3-dimethyluracil Intermediate1->Intermediate2 Reduction (e.g., Na2S2O4) Product 5-Acetyl-6-amino-1,3-dimethyluracil Intermediate2->Product Ac2O or Acetyl Chloride

Caption: Synthetic route to the target molecule.

Conclusion and Future Outlook

The acetyl group in 5-acetyl-6-amino-1,3-dimethyluracil is a highly versatile functional handle that provides a gateway to a vast chemical space of novel heterocyclic compounds. The electronic activation conferred by the 6-amino group enhances the reactivity of the adjacent acetyl moiety, enabling a range of transformations including condensations, halogenations, and reductions. The derivatives accessible through these reactions are of significant interest to the drug discovery and development community, offering opportunities for the creation of new therapeutic agents with tailored biological activities. Further exploration of the reactivity of this scaffold, including asymmetric transformations and multicomponent reactions, will undoubtedly unlock new avenues for innovation in heterocyclic chemistry.

References

  • G. Jones, "The Chemistry of Heterocyclic Compounds, Pyrimidines," John Wiley & Sons, 2008.
  • J. A. Joule and K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley, 2010.
  • E. Knoevenagel, "Condensation of Aldehydes and Ketones with Malonic Acid," Berichte der deutschen chemischen Gesellschaft, vol. 27, no. 2, pp. 2345-2346, 1894. [Link]

  • C. R. Hauser and B. E. Hudson Jr., "The Acylation of Ketones to Form β-Diketones," Organic Reactions, vol. 1, pp. 266-302, 1942. [Link]

Sources

Exploratory

The Versatile Scaffold: A Technical Guide to 5-Acetyl-6-amino-1,3-dimethyluracil in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Uracil Core in Drug Discovery The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Uracil Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including the nucleobases uracil, thymine, and cytosine found in nucleic acids.[1][2] This inherent biocompatibility has made uracil and its derivatives "privileged scaffolds" in the design of novel therapeutics.[3] These scaffolds are synthetically accessible and can be readily modified to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anti-Alzheimer's properties.[3][4][5] This guide focuses on a particularly promising, yet underexplored, building block: 5-Acetyl-6-amino-1,3-dimethyluracil . We will delve into its synthesis, chemical reactivity, and its potential as a versatile scaffold for the development of next-generation therapeutics.

Synthesis of the Core Scaffold: From Precursors to the Target Molecule

The synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil begins with the preparation of its precursor, 6-amino-1,3-dimethyluracil. A common and efficient method for this is the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by a cyclization reaction.[6]

Synthesis of 6-Amino-1,3-dimethyluracil

A widely employed laboratory-scale synthesis involves the following steps:

  • Condensation: Cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent, such as acetic anhydride. This reaction forms the intermediate, 1,3-dimethylcyanoacetylurea.

  • Cyclization: The intermediate is then treated with a base to induce an intramolecular cyclization, yielding 6-amino-1,3-dimethyluracil.

A detailed experimental protocol for the synthesis of 6-amino-1,3-dimethyluracil is outlined in the patent literature.[6]

Acetylation at the C5 Position: Introducing a Key Functional Handle

Alternatively, a Vilsmeier-Haack-like reaction, which is used for the formylation of uracils, could potentially be adapted for acetylation.[7] This would involve the use of N,N-dimethylacetamide and a halogenating agent like phosphorus oxychloride to generate an acetylating agent in situ.

The 5-Acetyl Group: A Gateway to Molecular Diversity

The true value of 5-Acetyl-6-amino-1,3-dimethyluracil as a scaffold lies in the reactivity of its constituent functional groups: the acetyl group at the C5 position and the amino group at the C6 position. These provide two key points for chemical modification, allowing for the construction of a diverse library of derivatives.

Reactions of the 5-Acetyl Group

The ketone functionality of the acetyl group is a versatile handle for a variety of chemical transformations:

  • Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions with aldehydes and ketones. This allows for the extension of the carbon skeleton and the introduction of various aryl and heteroaryl groups. A notable example is the synthesis of 5-cinnamoyl-6-aminouracil derivatives, which have shown promising anticancer activity.[1] These compounds are thought to exert their effect through intercalation with DNA.[1]

  • Formation of Heterocycles: The acetyl group can be a key component in the formation of fused heterocyclic rings. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine to form isoxazoles.

Reactions of the 6-Amino Group

The amino group at the C6 position is a nucleophilic center that can readily react with a variety of electrophiles:

  • Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents.

  • Alkylation: The amino group can be alkylated with alkyl halides or other alkylating agents.

  • Formation of Fused Pyrimidines: The 6-amino group is crucial for the synthesis of fused pyrimidine systems, such as pyrimido[4,5-b]quinolines. These are typically synthesized through a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil, an aldehyde, and a 1,3-dicarbonyl compound.[8] The resulting fused heterocyclic systems have shown a broad spectrum of biological activities.

Biological Potential of 5-Acetyl-6-amino-1,3-dimethyluracil Derivatives

While the biological activities of direct derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil are not extensively documented, the known bioactivities of closely related aminouracil derivatives provide a strong rationale for its exploration in drug discovery.

Anticancer Activity

The uracil scaffold is a well-established pharmacophore in anticancer drug design.[2] Derivatives of 6-aminouracil have been reported to possess antitumor properties.[2] As mentioned earlier, 5-cinnamoyl-6-aminouracil derivatives, which can be conceptually derived from our target scaffold, have shown in vivo activity against P388 leukemia.[1] Furthermore, fused pyrimidines synthesized from 6-aminouracils have demonstrated potent antitumor activity against various cancer cell lines.[9]

Antiviral Activity

Uracil derivatives are also prominent in the field of antiviral research.[7][10] Several 6-substituted uracil derivatives have been identified as potential antiviral agents.[11] The structural similarity of 5-Acetyl-6-amino-1,3-dimethyluracil to known antiviral nucleoside analogs suggests that its derivatives could also exhibit antiviral properties.

Enzyme Inhibition

Derivatives of aminouracils have been shown to inhibit a variety of enzymes. For instance, certain uracil derivatives are effective inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in Alzheimer's disease and other neurological disorders.[3] Additionally, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones have been identified as potent urease inhibitors.

Experimental Protocols

While a specific protocol for the synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil is not available, a general procedure for the synthesis of its precursor and a representative protocol for the synthesis of a fused pyrimidine from a 6-aminouracil are provided below as a guide.

General Procedure for the Synthesis of 6-Amino-1,3-dimethyluracil

A mixture of cyanoacetic acid and 1,3-dimethylurea in acetic anhydride is heated. After cooling, the precipitate is collected, washed, and then heated in a solution of sodium ethoxide in ethanol. The resulting solid is then collected, washed, and dried to yield 6-amino-1,3-dimethyluracil.

Representative Protocol for the Synthesis of Pyrimido[4,5-b]quinolines

A mixture of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone in a suitable solvent (e.g., ethanol, water) is refluxed in the presence of a catalyst (e.g., indium trichloride, RuCl3·xH2O) for a specified time.[8] The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and purified by recrystallization to afford the desired pyrimido[4,5-b]quinoline derivative.

Data Presentation

Table 1: Physicochemical Properties of 5-Acetyl-6-amino-1,3-dimethyluracil and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )
6-Amino-1,3-dimethyluracilC₆H₉N₃O₂155.15
5-Acetyl-6-amino-1,3-dimethyluracilC₈H₁₁N₃O₃197.19

Visualizations

Synthesis of 6-Amino-1,3-dimethyluracil

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Cyanoacetic Acid Cyanoacetic Acid Intermediate 1,3-Dimethylcyanoacetylurea Cyanoacetic Acid->Intermediate + 1,3-Dimethylurea 1,3-Dimethylurea 1,3-Dimethylurea->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Catalyst Product 6-Amino-1,3-dimethyluracil Intermediate->Product Treatment Base Base Base->Product Catalyst

Caption: Synthetic pathway for 6-Amino-1,3-dimethyluracil.

Derivatization Potential of 5-Acetyl-6-amino-1,3-dimethyluracil

G cluster_acetyl Reactions at 5-Acetyl Group cluster_amino Reactions at 6-Amino Group Scaffold 5-Acetyl-6-amino-1,3-dimethyluracil Condensation Condensation (e.g., with aldehydes) Scaffold->Condensation HeterocycleFormation Heterocycle Formation (e.g., pyrazoles, isoxazoles) Scaffold->HeterocycleFormation Acylation Acylation/Sulfonylation Scaffold->Acylation Alkylation Alkylation Scaffold->Alkylation FusedPyrimidines Fused Pyrimidine Synthesis (e.g., Pyrimido[4,5-b]quinolines) Scaffold->FusedPyrimidines Bioactive1 Bioactive1 Condensation->Bioactive1 e.g., Anticancer Agents Bioactive2 Bioactive2 FusedPyrimidines->Bioactive2 e.g., Diverse Biological Activities

Caption: Derivatization strategies for the scaffold.

Conclusion and Future Perspectives

5-Acetyl-6-amino-1,3-dimethyluracil represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis is feasible from readily available starting materials, and its functional groups offer multiple avenues for chemical modification. While the full potential of this scaffold is yet to be unlocked, the extensive body of research on related aminouracil derivatives strongly suggests that it can serve as a valuable building block for the discovery of new drugs targeting a wide range of diseases, including cancer and viral infections. Further research focused on the systematic derivatization of this scaffold and the biological evaluation of the resulting compounds is warranted and holds significant promise for the field of medicinal chemistry.

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Advances. [Link]

  • Khurana, J. M., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. [Link]

  • Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. (n.d.). ResearchGate. [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. (2022).
  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (2007). Molecules. [Link]

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. (2024). ResearchGate. [Link]

  • Product Class 12: Pyrimidines. (n.d.). Thieme Connect. [Link]

  • Synthesis and Evaluation of Antitumor Activities of Novel Fused Uracil Derivatives. (2016). Research and Reviews: Journal of Chemistry. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). Journal of Medicinal Chemistry. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009). CONICET Digital. [Link]

  • Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. (2011). Archiv der Pharmazie. [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (2013). Molecules. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Organic & Medicinal Chemistry International Journal. [Link]

  • Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dione. (1984). Antiviral Research. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). International Journal of Molecular Sciences. [Link]

  • 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. (2017). Bioorganic Chemistry. [Link]

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Foundational

Investigating the Tautomeric Landscape of 5-Acetyl-6-amino-1,3-dimethyluracil

An In-Depth Technical Guide Abstract 5-Acetyl-6-amino-1,3-dimethyluracil is a substituted pyrimidine derivative possessing functionalities ripe for complex tautomeric equilibria. The presence of a C6-amino group and a C5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

5-Acetyl-6-amino-1,3-dimethyluracil is a substituted pyrimidine derivative possessing functionalities ripe for complex tautomeric equilibria. The presence of a C6-amino group and a C5-acetyl group introduces the potential for simultaneous amino-imino and keto-enol tautomerism. Understanding the predominant tautomeric forms of this molecule in various environments is critical for predicting its chemical reactivity, biological activity, and intermolecular interactions, particularly in the context of drug design and development where molecular recognition is paramount. This guide provides a comprehensive framework for the systematic investigation of these tautomeric forms, integrating theoretical principles with detailed, field-proven experimental and computational protocols. We will explore the causality behind each methodological choice, ensuring a robust and self-validating approach to elucidating the structural dynamics of this molecule.

Theoretical Framework: Potential Tautomeric Equilibria

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. For 5-Acetyl-6-amino-1,3

Exploratory

A Technical Guide to the Synthesis and Antimicrobial Evaluation of 5-Acetyl-6-amino-1,3-dimethyluracil Derivatives

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial and antifungal agents.[1] Pyrimidine scaffolds, particularly uracil and its analog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial and antifungal agents.[1] Pyrimidine scaffolds, particularly uracil and its analogues, represent a privileged class of heterocycles in medicinal chemistry, known for a wide spectrum of biological activities.[2] This guide provides a comprehensive, field-proven framework for the design, synthesis, and antimicrobial screening of novel derivatives based on the 5-acetyl-6-amino-1,3-dimethyluracil core. We will delve into the strategic rationale for molecular design, provide detailed, self-validating experimental protocols for synthesis and biological evaluation, and outline a logical workflow from initial hit identification to preliminary safety assessment. This document is intended for researchers, medicinal chemists, and microbiologists engaged in the front lines of antimicrobial drug discovery.

The Uracil Scaffold: A Versatile Core for Antimicrobial Design

Uracil is a fundamental nucleobase in RNA, and its derivatives have long been exploited as therapeutic agents, primarily due to their ability to interfere with nucleic acid synthesis and other essential metabolic pathways.[3] The inherent chemical functionalities of the uracil ring system—specifically the availability of multiple sites for substitution—allow for extensive chemical modification to tune biological activity, selectivity, and pharmacokinetic properties.[2]

The 6-aminouracil moiety, in particular, is a versatile precursor for synthesizing a variety of fused heterocyclic systems and other derivatives that have demonstrated significant antimicrobial, anticancer, and antiviral properties.[4] Our focus, 5-Acetyl-6-amino-1,3-dimethyluracil , introduces two key reactive handles:

  • The 6-Amino Group: A potent nucleophile, ideal for reactions like condensation with aldehydes and ketones to form Schiff bases, or for building more complex heterocyclic rings.[5][6]

  • The 5-Acetyl Group: The carbonyl function of the acetyl group provides a reactive electrophilic site, perfect for derivatization with various nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to generate a library of diverse chemical entities.

This dual functionality allows for a combinatorial approach to synthesis, rapidly generating a library of compounds for screening. The 1,3-dimethyl substitution serves to block tautomerization and improve solubility in organic solvents, simplifying synthesis and purification.

Synthetic Strategy: From Core Scaffold to Diverse Library

Our synthetic approach is centered on a robust and high-yielding condensation reaction. The primary strategy involves reacting the ketone of the 5-acetyl group with a variety of aromatic or heterocyclic hydrazines to form hydrazone derivatives. This class of compounds is well-documented for its broad biological activities.

General Synthetic Workflow

The overall process involves a straightforward, one-step synthesis of the target derivatives from the parent uracil compound.

G cluster_synthesis Synthesis Workflow A 5-Acetyl-6-amino- 1,3-dimethyluracil (Core) C Condensation Reaction (Acidic Catalyst, Reflux) A->C B Substituted Hydrazines (R-NH-NH2) B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Characterized Derivatives (Series A, B, C...) E->F

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Hydrazone Derivative

This protocol describes the synthesis of a model compound where the R-group is 4-chlorophenyl.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • 4-Chlorophenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Sodium Acetate

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 eq) in 30 mL of absolute ethanol.

  • Hydrazine Preparation: In a separate beaker, dissolve 4-chlorophenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add it to the flask. The sodium acetate neutralizes the HCl salt to free the hydrazine base in situ.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane 7:3).

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/water) to obtain pure crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize its structure using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry (MS).

The Antimicrobial Screening Cascade: A Hierarchical Approach

A successful screening campaign relies on a tiered approach to efficiently identify promising compounds while minimizing effort on inactive ones. Our self-validating cascade progresses from a broad primary screen to a quantitative secondary screen, followed by an essential cytotoxicity assessment.

G cluster_screening Antimicrobial Screening Cascade A Synthesized Compound Library B Primary Screen: Agar Disk Diffusion Assay A->B C Qualitative Result: Active vs. Inactive B->C D Secondary Screen: Broth Microdilution (MIC) C->D Active E Quantitative Potency: MIC Value (µg/mL) D->E F Safety Screen: MTT Cytotoxicity Assay E->F G Selectivity Index (SI) IC50 / MIC F->G H Lead Compound(s) G->H

Caption: A hierarchical workflow for antimicrobial drug discovery.

Protocol 1: Primary Screening - Agar Disk Diffusion Assay

This qualitative method is a rapid and cost-effective way to screen large numbers of compounds for antimicrobial activity.[7]

Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disk.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL) in sterile saline.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Disk Application: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Aseptically apply a known volume (e.g., 10 µL) onto sterile 6 mm paper disks. Allow the solvent to evaporate.

  • Incubation: Place the compound-impregnated disks, along with a positive control (e.g., Ciprofloxacin) and a negative control (DMSO solvent), onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for yeast.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Protocol 2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Procedure:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a microbial inoculum in MHB at a concentration of 1 x 10⁶ CFU/mL. Add 50 µL of this suspension to wells 1 through 11. The final volume in each well is 100 µL, and the final inoculum density is 5 x 10⁵ CFU/mL. Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

Data Interpretation and Structure-Activity Relationship (SAR)

The quantitative data from the MIC assays allow for direct comparison of compound potency and the establishment of a preliminary SAR.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDR-GroupS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
UDA-01 Phenyl64>128>128
UDA-02 4-Chlorophenyl1664128
UDA-03 4-Nitrophenyl83264
UDA-04 4-Methoxyphenyl32>128>128
Ciprofloxacin (Control)0.50.25NA
Fluconazole (Control)NANA2

Analysis: From this hypothetical data, a preliminary SAR can be inferred:

  • Activity against Gram-positives is favored. All derivatives show better activity against S. aureus than E. coli.

  • Electron-withdrawing groups on the phenyl ring enhance activity. The presence of chloro (UDA-02) and nitro (UDA-03) groups significantly improves potency compared to the unsubstituted phenyl (UDA-01) or the electron-donating methoxy group (UDA-04). This suggests that electronic effects play a crucial role in the compound's interaction with its target. Such insights are critical for guiding the next round of synthesis for lead optimization.[8]

Mechanism of Action: Unveiling the "How"

While the primary screening identifies if a compound works, understanding how it works is crucial for development. For uracil derivatives, a key potential mechanism is the inhibition of bacterial DNA synthesis. Specifically, a class of anilinouracils has been shown to selectively inhibit DNA polymerase IIIC (PolC), the primary replicative DNA polymerase in many Gram-positive bacteria.[9] This enzyme is absent in Gram-negative bacteria and humans, making it an excellent selective target.

Further studies to probe this mechanism could include:

  • In vitro PolC enzyme inhibition assays.

  • Macromolecular synthesis assays to determine if DNA, RNA, or protein synthesis is primarily affected.

Cytotoxicity Assessment: The Self-Validating Check for Safety

A potent antimicrobial is only useful if it is not toxic to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability and, conversely, cytotoxicity.[10][11]

Protocol 3: MTT Assay for In Vitro Cytotoxicity

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed a human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (viability control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 2: Hypothetical Cytotoxicity and Selectivity Index

Compound IDCytotoxicity IC₅₀ (µg/mL) vs. HepG2MIC (µg/mL) vs. S. aureusSelectivity Index (SI = IC₅₀/MIC)
UDA-01 >20064>3.1
UDA-02 1801611.3
UDA-03 95811.9
UDA-04 >20032>6.3

Interpretation: The Selectivity Index (SI) is a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity for the microbial target over host cells. In this example, UDA-03 is the most potent compound, and despite being the most cytotoxic, it maintains a good selectivity index, making it a strong candidate for further investigation.

Conclusion and Future Outlook

This guide has outlined a systematic and robust methodology for the synthesis and evaluation of novel 5-acetyl-6-amino-1,3-dimethyluracil derivatives as potential antimicrobial agents. By following a logical cascade from synthesis through tiered screening and safety assessment, researchers can efficiently identify and prioritize lead compounds. The key to success lies in the rational design of the compound library, the rigorous application of validated microbiological and toxicological protocols, and the careful interpretation of data to build a strong structure-activity relationship. The derivatives of this uracil scaffold show significant promise, and future work should focus on optimizing the lead compounds to improve potency and selectivity, followed by in vivo efficacy studies in animal infection models.

References

  • Zarubaev, V. V., et al. (2021). Innovative antimicrobial substances based on uracil S-derivatives. PubMed. Available at: [Link]

  • Marinova, P., et al. (2025). Antimicrobial activities of different uracil derivatives and the complexes. ResearchGate. Available at: [Link]

  • da Silva, J. L., et al. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). Available at: [Link]

  • Gaur, V., et al. (2021). QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]

  • Valgas, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

  • Al-Warhi, T., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). Available at: [Link]

  • El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • Ciaramella, G., et al. (2005). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at: [Link]

  • Al-Soud, Y. A., et al. (2011). Design, Synthesis, and Antimicrobial and Antioxidant Activities of Some New Dihydrotetrazole, Dihydroquinazolin-4-one, and 1,3-Benzothiazin-4-one Derivatives Based on 6-Amino-1,3-dimethyluracil. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Serwecińska, L. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • Cisterna, B., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • K. R, R., & G, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • da Silva, J. L., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). Available at: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI. Available at: [Link]

  • Butler, S. A. (2015). Is the MTT assay suitable for antibacterial activity? ResearchGate. Available at: [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
  • Su, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. Available at: [Link]

  • Al-Hiyasat, A. S., et al. (2023). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. National Institutes of Health (NIH). Available at: [Link]

  • Javahershenas, R., & Shiri, A. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace. Available at: [Link]

  • Ling, L. L., et al. (2012). Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Pyrimido[4,5-d]pyrimidines from 5-Acetyl-6-amino-1,3-dimethyluracil

Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract: The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: The pyrimido[4,5-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. Molecules incorporating this fused-ring system have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] This document provides a comprehensive guide for the synthesis of substituted pyrimido[4,5-d]pyrimidines, utilizing the versatile and readily available starting material, 5-Acetyl-6-amino-1,3-dimethyluracil. We present a robust, thermally-driven cyclocondensation protocol, detail the underlying reaction mechanism, and offer expert insights for researchers in medicinal chemistry and drug development.

Core Synthetic Strategy: Annulation via Cyclocondensation

The synthesis of the target bicyclic system from 5-Acetyl-6-amino-1,3-dimethyluracil hinges on a classical and efficient strategy: the construction of the second pyrimidine ring through an intramolecular cyclocondensation reaction. The starting material is uniquely primed for this transformation, possessing two key reactive centers in a vicinal (1,2-) relationship:

  • A Nucleophilic Center: The C6-amino group (-NH₂).

  • An Electrophilic Center: The C5-acetyl group (-C(O)CH₃).

This arrangement allows for the introduction of a one-carbon synthon, which bridges these two centers to form the six-membered ring. Formamide (HCONH₂) is an ideal reagent for this purpose as it can provide the necessary N=CH fragment upon heating. The reaction proceeds by forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic pyrimido[4,5-d]pyrimidine core.

This approach is a variation of established methods for pyrimidine synthesis, where a 1,3-dicarbonyl compound (or its equivalent) condenses with an N-C-N fragment like urea or guanidine.[2] Here, we build the second ring onto an existing, functionalized pyrimidine.

Visualizing the Synthetic Pathway

The overall transformation involves a one-pot reaction where the starting uracil derivative is heated in an excess of formamide, which serves as both a reactant and the solvent.

Synthesis_Pathway Start 5-Acetyl-6-amino- 1,3-dimethyluracil Condition Heat (Δ) 160-180 °C Start->Condition + Reagent Formamide (HCONH₂) (Reagent & Solvent) Reagent->Condition Product 1,3,7-Trimethylpyrimido[4,5-d]- pyrimidine-2,4(1H,3H)-dione Condition->Product

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,3,7-Trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .

Materials and Reagents
  • 5-Acetyl-6-amino-1,3-dimethyluracil (FW: 197.19 g/mol )

  • Formamide (FW: 45.04 g/mol ), anhydrous

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal

Equipment
  • Round-bottom flask (50 mL or 100 mL) equipped with a reflux condenser and a calcium chloride drying tube

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware for recrystallization

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 5-Acetyl-6-amino-1,3-dimethyluracil (e.g., 5.0 g, 25.4 mmol).

  • Reagent Addition: Add an excess of anhydrous formamide (e.g., 25 mL). The formamide acts as both the C1 source and the reaction solvent.

    • Expertise & Experience: Using a large excess of formamide ensures the reaction goes to completion and maintains a stirrable slurry as the product begins to form. Anhydrous conditions are preferred to prevent hydrolysis of intermediates.

  • Thermal Cyclization: Equip the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture with stirring in a heating mantle to 160-180 °C .

  • Reaction Monitoring: Maintain this temperature for 2-4 hours . The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, diluting with ethanol, and spotting on a silica plate (e.g., using a mobile phase of 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. As it cools, the product will often begin to precipitate.

    • Pour the cooled mixture into a beaker containing ice-cold water (approx. 150 mL). This will precipitate the crude product.

    • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual formamide and impurities.

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask.

    • Add a minimal amount of boiling ethanol or an ethanol/water mixture to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before being filtered hot to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Characterization

The final product, 1,3,7-Trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanistic Insights

The reaction is believed to proceed through a two-stage mechanism involving the formation of an N-formyl intermediate followed by an intramolecular condensation and dehydration.

Mechanism cluster_0 Step 1: N-Formylation cluster_1 Step 2: Intramolecular Condensation & Dehydration A Starting Material (6-Amino-5-acetyluracil) B Intermediate A (6-Formamido-5-acetyluracil) A->B + HCONH₂ - NH₃ C Tautomerization (Enol/Enamine form) B->C Heat (Δ) D Cyclized Intermediate C->D Ring Closure E Final Aromatic Product D->E - H₂O (Dehydration)

Caption: Proposed reaction mechanism for the cyclocondensation.

  • N-Formylation: The 6-amino group of the uracil derivative first reacts with formamide at high temperatures. This is a transamidation reaction where the amino group displaces ammonia from formamide to form a more stable 6-formamido-5-acetyluracil intermediate.

  • Intramolecular Condensation: The key cyclization step is driven by heat. The active methyl group of the C5-acetyl substituent, existing in equilibrium with its enol tautomer, acts as a nucleophile. It attacks the electrophilic carbon of the C6-formamido group.

  • Dehydration: The resulting cyclic, non-aromatic intermediate readily loses a molecule of water to form the stable, aromatic pyrimido[4,5-d]pyrimidine ring system.

Summary of Reaction Parameters

ParameterRole / ConditionRationale & Expert Insight
Starting Material 5-Acetyl-6-amino-1,3-dimethyluracilA bifunctional precursor with vicinal nucleophilic (-NH₂) and electrophilic (-Ac) groups.
Reagent Formamide (HCONH₂)Serves as both the C1-N synthon for ring formation and the high-boiling solvent.
Temperature 160–180 °CHigh temperature is required to drive the initial N-formylation and subsequent dehydration steps.[3]
Reaction Time 2–4 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC for optimization.
Work-up Precipitation in WaterThe product is typically a crystalline solid with low water solubility, allowing for easy isolation from the highly polar formamide solvent.
Purification Recrystallization from EthanolA standard and effective method for purifying the solid product to analytical grade.

References

  • Shaikh, A. et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances. Available at: [Link]

  • Science of Synthesis (2004). Product Class 12: Pyrimidines. Thieme Connect. Available at: [Link]

  • Abdel-Rahman, A. A. H. et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

  • Mkrtchyan, S. et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Tanta University. Available at: [Link]

  • Shaikh, A. et al. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. National Institutes of Health. Available at: [Link]

  • El-Malah, A. et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. Available at: [Link]

  • Ninja Nerd (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Available at: [Link]

  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]

  • De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. (n.d.). National Institutes of Health. Available at: [Link]

  • Fadda, A. A. et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Taylor & Francis Online. Available at: [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. Available at: [Link]

  • Synthesis of pyrimido[4,5-d]pyrimidine 11. (n.d.). ResearchGate. Available at: [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines via Condensation of 5-Acetyl-6-amino-1,3-dimethyluracil with Aldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the condensation reaction between 5-Acetyl-6-amino-1,3-dimethyluracil and various aldehydes, a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the condensation reaction between 5-Acetyl-6-amino-1,3-dimethyluracil and various aldehydes, a critical transformation for the synthesis of the pyrido[2,3-d]pyrimidine scaffold. This fused heterocyclic system is a privileged pharmacophore found in numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2] This guide elucidates the underlying reaction mechanism, offers a detailed, adaptable protocol for synthesis, and provides insights into reaction optimization and troubleshooting.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated and developed as potent inhibitors of various protein kinases, dihydrofolate reductase, and other key biological targets.[3] Consequently, they have emerged as promising candidates for the treatment of cancer, inflammatory diseases, and microbial infections.[1][2]

The synthetic route detailed herein, involving the condensation of 5-Acetyl-6-amino-1,3-dimethyluracil with aldehydes, offers a versatile and efficient approach to this valuable heterocyclic system. The strategic placement of the acetyl group on the uracil ring serves as a key functional handle, directing the course of the reaction to yield highly functionalized pyrido[2,3-d]pyrimidines amenable to further chemical diversification.

Reaction Mechanism: A Domino Knoevenagel-Michael Annulation

The condensation of 5-Acetyl-6-amino-1,3-dimethyluracil with an aldehyde proceeds through a domino reaction sequence, initiated by a Knoevenagel condensation, followed by an intramolecular Michael addition and subsequent cyclization/aromatization.

The reaction is typically catalyzed by a base, which facilitates the deprotonation of the active methylene group of the 5-acetyl substituent. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type intermediate. Subsequent dehydration yields a vinylogous acetyl aminouracil derivative. The reaction culminates in an intramolecular Michael addition of the 6-amino group onto the α,β-unsaturated system, followed by tautomerization and aromatization to afford the stable pyrido[2,3-d]pyrimidine ring system.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization Start 5-Acetyl-6-amino-1,3-dimethyluracil + Aldehyde (R-CHO) Enolate Enolate Formation (Base Catalyst) Start->Enolate Base Aldol_Adduct Aldol Addition Enolate->Aldol_Adduct + R-CHO Dehydration Dehydration Aldol_Adduct->Dehydration - H2O Intermediate_A α,β-Unsaturated Ketone Intermediate Dehydration->Intermediate_A Michael_Addition Intramolecular Michael Addition Intermediate_A->Michael_Addition 6-Amino group attacks Cyclized_Intermediate Cyclized Intermediate Michael_Addition->Cyclized_Intermediate Aromatization Aromatization (Tautomerization) Cyclized_Intermediate->Aromatization Product Pyrido[2,3-d]pyrimidine Derivative Aromatization->Product Experimental_Workflow Start Reaction Setup: 5-Acetyl-6-amino-1,3-dimethyluracil in Round-Bottom Flask Reagents Add Aldehyde and Solvent Start->Reagents Catalyst Add Catalyst (e.g., Piperidine) Reagents->Catalyst Reaction Heat to Reflux (Monitor by TLC) Catalyst->Reaction Workup Cool to Room Temperature & Isolate Crude Product Reaction->Workup Purification Purify by Recrystallization or Column Chromatography Workup->Purification Product Characterize Final Product (NMR, MS, etc.) Purification->Product

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 5-Acetyl-6-amino-1,3-dimethyluracil

Introduction: The Strategic Advantage of 5-Acetyl-6-amino-1,3-dimethyluracil in Accelerated Drug Discovery In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 5-Acetyl-6-amino-1,3-dimethyluracil in Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in biologically active molecules, including kinase inhibitors and other targeted agents.[1][2] Among the myriad of pyrimidine-based building blocks, 5-Acetyl-6-amino-1,3-dimethyluracil emerges as a particularly versatile synthon. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic acetyl carbonyl, and an enamine-like reactivity at the C5 position—offers a rich platform for the construction of diverse, fused heterocyclic systems. These systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest to researchers in drug development due to their proven pharmacological activities.[2][3]

The integration of microwave-assisted organic synthesis (MAOS) into workflows involving this reagent represents a significant leap forward. Microwave irradiation provides rapid, uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles when compared to conventional heating methods.[4][5] This acceleration is not merely a matter of convenience; it is a strategic tool that enables faster lead optimization cycles, a critical factor in the competitive field of drug discovery.

This comprehensive guide provides detailed application notes and protocols for the use of 5-Acetyl-6-amino-1,3-dimethyluracil in microwave-assisted synthesis. We will delve into the mechanistic rationale behind these transformations and offer adaptable protocols for the synthesis of key heterocyclic scaffolds.

Core Principles: Why Microwave Synthesis?

The efficiency of microwave synthesis stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules, generating heat volumetrically and homogeneously. This contrasts with conventional heating, where heat is transferred slowly from an external source through the vessel walls. The key advantages include:

  • Rate Acceleration: Reactions that take hours or days under conventional heating can often be completed in minutes.[5]

  • Higher Yields: The rapid heating and short reaction times can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.

  • Improved Purity: Reduced side reactions simplify purification, saving time and resources.

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.

Application I: Synthesis of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold found in numerous compounds with a wide range of biological activities, including kinase inhibition. The reaction of 5-Acetyl-6-amino-1,3-dimethyluracil with various one-carbon synthons under microwave irradiation provides a rapid and efficient entry into this important class of heterocycles.

Mechanistic Rationale

The synthesis of the pyrimido[4,5-d]pyrimidine core from 5-Acetyl-6-amino-1,3-dimethyluracil typically proceeds through a cyclocondensation pathway. The initial step involves the reaction of the 6-amino group with a suitable one-carbon electrophile, such as an orthoester or dimethylformamide dimethyl acetal (DMF-DMA). This is followed by an intramolecular cyclization involving the acetyl group, leading to the formation of the second pyrimidine ring. Microwave irradiation dramatically accelerates both the initial condensation and the subsequent cyclization steps.

G A 5-Acetyl-6-amino- 1,3-dimethyluracil C Intermediate Adduct A->C Condensation B One-carbon electrophile (e.g., DMF-DMA, Orthoester) B->C D Intramolecular Cyclization (Microwave Accelerated) C->D E Pyrimido[4,5-d]pyrimidine D->E Dehydration G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A Aldehyde C α,β-Unsaturated Intermediate A->C B Active Methylene Compound B->C E Michael Adduct C->E D 5-Acetyl-6-amino- 1,3-dimethyluracil D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrido[2,3-d]pyrimidine F->G Aromatization

Caption: Mechanistic steps in pyrido[2,3-d]pyrimidine synthesis.

Protocol 2: Microwave-Assisted, Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general procedure for the one-pot, three-component synthesis of a pyrido[2,3-d]pyrimidine derivative under microwave irradiation.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol, microwave-grade

  • Piperidine (catalytic amount)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, combine 5-Acetyl-6-amino-1,3-dimethyluracil (1 mmol, 197.2 mg), the aromatic aldehyde (1 mmol), malononitrile (1 mmol, 66.1 mg), and ethanol (4 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes.

  • After cooling, the product will often precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying by column chromatography or recrystallization.

Rationale for Conditions: Ethanol is an excellent solvent for microwave synthesis due to its high dielectric constant. Piperidine acts as a base to catalyze both the initial Knoevenagel condensation and the subsequent cyclization steps. The temperature of 120 °C is typically sufficient to drive the reaction to completion in a short timeframe without causing degradation of the reactants or products.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 6-12 hours5-10 minutes
Temperature Reflux (~78 °C)120 °C
Typical Yield 65-75%>80%
Catalyst PiperidinePiperidine

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The significant reduction in reaction time and the expected increase in yield and purity when transitioning from conventional to microwave-assisted synthesis serve as primary validation points. It is recommended that researchers initially perform a reaction under conventional heating to establish a baseline for comparison. The successful and rapid synthesis of the target heterocycles under the proposed microwave conditions will confirm the efficacy of this approach. Standard analytical techniques such as NMR, LC-MS, and melting point determination should be used to confirm the identity and purity of the synthesized compounds.

Conclusion

5-Acetyl-6-amino-1,3-dimethyluracil is a potent building block for the synthesis of medicinally relevant fused pyrimidine systems. The application of microwave-assisted synthesis to reactions involving this reagent offers a powerful strategy to accelerate the drug discovery process. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the benefits of this technology, enabling the rapid and efficient generation of novel chemical entities for biological evaluation.

References

  • Almas, I., et al. (2025). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019–2023): a review. Molecular Diversity, 29(3), 2717-2763. [Link]

  • Burch, H., et al. (Year N/A). The synthesis of the pyrimido[4,5-d]pyrimidines. Journal of the American Chemical Society. (Specific publication details not fully available in search results).
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Drashti Shah, Maitri Patel, Dharti Patel, Ashish Patel. (2025). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Current Green Chemistry, 12(2), 159-165. [Link]

  • Geesi, M. H., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085-12103. [Link]

  • Hesse, S., et al. (Year N/A). Synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones under microwave irradiation. (Specific publication details not fully available in search results).
  • Kurul, F., Doruk, B., & Topkaya, C. (2022). Microwave assisted organic synthesis—A review. Tetrahedron, 57(49), 9225-9283.
  • Prajapati, D., & Thakur, A. J. (2005). Studies on 6-[(dimethylamino)methylene]aminouracil: a facile one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives. Tetrahedron Letters, 46(9), 1433–1436. [Link]

  • Taylor, E. C., et al. (Year N/A). The synthesis of pyrimido[4,5-d]pyrimidines. (Specific publication details not fully available in search results).
  • Zhdankina, G. M., et al. (2021). Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d]o[4][6]xazine derivatives. Russian Chemical Bulletin, 70(8), 1509-1516. [Link]

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Application

Catalytic Cyclization of 5-Acetyl-6-amino-1,3-dimethyluracil Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Fused Pyrimidines The uracil scaffold, a fundamental component of ribonucleic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fused Pyrimidines

The uracil scaffold, a fundamental component of ribonucleic acid, is a privileged structure in medicinal chemistry and drug discovery.[1] Derivatives of uracil, particularly those fused to other heterocyclic rings, exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The cyclization of substituted 6-aminouracils is a key strategy for the synthesis of these valuable fused pyrimidine systems, such as the pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest due to their diverse pharmacological profiles.

This document provides a detailed guide to the catalytic methods for the intramolecular cyclization of 5-acetyl-6-amino-1,3-dimethyluracil, a versatile precursor for the synthesis of novel fused pyrimidine derivatives. We will explore various catalytic systems, from classical acid and base catalysis to modern metal-catalyzed approaches, providing detailed protocols and insights into the reaction mechanisms.

Core Principles of Cyclization

The intramolecular cyclization of 5-acetyl-6-amino-1,3-dimethyluracil is fundamentally an intramolecular condensation reaction. The reaction involves the nucleophilic attack of the 6-amino group onto the carbonyl carbon of the 5-acetyl group, followed by dehydration to form the fused ring system. The choice of catalyst is crucial in facilitating this transformation by enhancing the electrophilicity of the carbonyl group or increasing the nucleophilicity of the amino group.

Section 1: Acid-Catalyzed Cyclization

Acid catalysis is a classical and effective method for promoting the intramolecular cyclization of 5-acetyl-6-amino-1,3-dimethyluracil. The acid catalyst protonates the carbonyl oxygen of the acetyl group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group.

Mechanism of Acid-Catalyzed Cyclization

The proposed mechanism for the acid-catalyzed cyclization proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H-A) protonates the oxygen atom of the acetyl group, activating the carbonyl carbon towards nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the hydroxyl group, forming a good leaving group (water).

  • Dehydration: The elimination of a water molecule leads to the formation of the cyclized product, a pyrimido[4,5-d]pyrimidine derivative.

cluster_0 Acid-Catalyzed Cyclization Mechanism A 5-Acetyl-6-amino-1,3-dimethyluracil B Protonated Carbonyl Intermediate A->B + H+ C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Protonated Amine Intermediate C->D Proton Transfer E Fused Pyrimidine Product D->E - H2O

Caption: Proposed mechanism of acid-catalyzed cyclization.

Protocol: Acid-Catalyzed Cyclization Using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed cyclization of 5-acetyl-6-amino-1,3-dimethyluracil using p-toluenesulfonic acid as the catalyst.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-acetyl-6-amino-1,3-dimethyluracil (1.0 eq) in anhydrous toluene (10-20 mL per gram of starting material).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1-0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Expected Outcome:

The expected product is 1,3,6,8-tetramethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. The yield can vary depending on the specific reaction conditions and purity of the starting material.

Section 2: Base-Catalyzed Cyclization

Base-catalyzed cyclization offers an alternative route to fused pyrimidines. In this approach, the base facilitates the deprotonation of the 6-amino group, increasing its nucleophilicity and promoting the intramolecular attack on the acetyl carbonyl group.

Mechanism of Base-Catalyzed Cyclization

The proposed mechanism for the base-catalyzed cyclization involves the following steps:

  • Deprotonation of the Amino Group: A base (B:) removes a proton from the 6-amino group, generating a more nucleophilic amide anion.

  • Intramolecular Nucleophilic Attack: The amide anion attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.

  • Protonation and Dehydration: The tetrahedral intermediate is protonated by the conjugate acid of the base (BH+), followed by the elimination of a hydroxide ion, which is then protonated to form water, leading to the final cyclized product.

cluster_1 Base-Catalyzed Cyclization Mechanism A 5-Acetyl-6-amino-1,3-dimethyluracil B Amide Anion Intermediate A->B + Base C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Fused Pyrimidine Product C->D - OH-

Caption: Proposed mechanism of base-catalyzed cyclization.

Protocol: Base-Catalyzed Cyclization Using Sodium Ethoxide

This protocol provides a general method for the base-catalyzed cyclization of 5-acetyl-6-amino-1,3-dimethyluracil using sodium ethoxide as the base.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetyl-6-amino-1,3-dimethyluracil (1.0 eq) in anhydrous ethanol (15-25 mL per gram of starting material).

  • Base Addition: Add sodium ethoxide (1.1-1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 3: Metal-Catalyzed Cyclization

Transition metal catalysts, particularly palladium, have emerged as powerful tools for the synthesis of heterocyclic compounds.[2] While specific protocols for the intramolecular cyclization of 5-acetyl-6-amino-1,3-dimethyluracil are not extensively reported, related palladium-catalyzed intramolecular cyclizations of enaminone systems suggest a plausible synthetic route.[3] The palladium catalyst can activate the molecule and facilitate the C-N bond formation.

Conceptual Mechanistic Pathway for Palladium-Catalyzed Cyclization

A plausible, though speculative, mechanism for a palladium-catalyzed intramolecular cyclization could involve the following steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to a suitable functional group on the uracil ring (this would likely require prior modification of the starting material).

  • Coordination and Insertion: The amino and acetyl groups coordinate to the palladium center, followed by migratory insertion to form a palladacycle.

  • Reductive Elimination: Reductive elimination from the palladacycle would yield the fused pyrimidine product and regenerate the Pd(0) catalyst.

cluster_2 Conceptual Pd-Catalyzed Cyclization A Modified Uracil Derivative C Oxidative Addition Complex A->C + Pd(0) B Pd(0) Catalyst D Palladacycle Intermediate C->D Intramolecular Coordination & Insertion E Fused Pyrimidine Product D->E Reductive Elimination E->B Regenerated Catalyst

Caption: A conceptual workflow for a palladium-catalyzed cyclization.

Generalized Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol is a generalized and speculative procedure based on related palladium-catalyzed reactions. Optimization will be necessary for this specific substrate.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, DMA, or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-acetyl-6-amino-1,3-dimethyluracil (1.0 eq), palladium(II) acetate (0.05-0.1 eq), and triphenylphosphine (0.1-0.2 eq).

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up by partitioning the residue between water and an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Data Summary and Comparison

The choice of catalytic method will depend on factors such as desired yield, reaction time, cost, and available equipment. The following table provides a generalized comparison of the discussed methods.

Catalytic MethodCatalystTypical SolventTemperature (°C)Typical Reaction Time (h)Plausible Yield RangeAdvantagesDisadvantages
Acid-Catalyzed p-TsOHToluene110-1114-12Moderate to HighInexpensive, readily available catalyst.High temperatures, potential for side reactions.
Base-Catalyzed NaOEtEthanol25-502-8Moderate to HighMilder conditions, often faster.Requires anhydrous conditions, sensitive to substrate.
Metal-Catalyzed Pd(OAc)₂/PPh₃DMF/Toluene80-12012-24VariableHigh functional group tolerance (potentially).Expensive catalyst, requires inert atmosphere, optimization needed.

Conclusion and Future Perspectives

The catalytic intramolecular cyclization of 5-acetyl-6-amino-1,3-dimethyluracil provides a versatile entry point to novel pyrimido[4,5-d]pyrimidine derivatives. While acid and base catalysis represent robust and well-established methods, the exploration of transition metal-catalyzed approaches holds promise for milder reaction conditions and broader substrate scope. Further research into the development of more efficient and selective catalysts, including nanocatalysts and biocatalysts, will undoubtedly expand the synthetic utility of this important transformation in the field of medicinal chemistry and drug development.

References

  • Shaikh, A.; et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341–343.
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  • Base-Promoted [4 + 3] Cycloadditions Enabling the Construction of Polycycle-Fused Uracils from N-Aminoisoquinolinium Deriv
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Method

Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries from 5-Acetyl-6-amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive guide to the solid-phase synthesis (SPS) of diverse compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of diverse compound libraries originating from the versatile starting material, 5-Acetyl-6-amino-1,3-dimethyluracil. This scaffold is of significant interest in medicinal chemistry due to the prevalence of uracil derivatives in biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] The protocols detailed herein leverage the strategic functional handles of the starting material—the 5-acetyl and 6-amino groups—to enable the generation of libraries with multiple points of diversity. We will explore a robust strategy for immobilization, on-bead chemical transformations, and final cleavage, with a focus on the synthesis of a pyridopyrimidine library as a primary example. This guide is intended to provide both the conceptual framework and the practical, step-by-step instructions necessary for researchers to successfully implement this methodology in their drug discovery efforts.

Introduction: The Uracil Scaffold in Drug Discovery

The pyrimidine core, and specifically the uracil moiety, is a cornerstone of numerous biologically active molecules, both natural and synthetic.[4][5] Its presence in the nucleobases of RNA underscores its fundamental role in biological systems.[4] In medicinal chemistry, uracil derivatives have been extensively explored and developed as anticancer, antiviral, and antibacterial agents.[2] The ability of the uracil scaffold to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive starting point for the design of enzyme inhibitors.[4] The generation of compound libraries based on a privileged scaffold like 5-Acetyl-6-amino-1,3-dimethyluracil offers a powerful approach to systematically explore the chemical space around this core and identify novel therapeutic leads.[1]

Solid-phase synthesis is the method of choice for the efficient construction of large compound libraries. Its primary advantages include the simplification of purification procedures, as excess reagents and by-products are easily washed away, and the amenability to automation.[6] This guide will focus on a strategic application of SPS to build molecular diversity upon the 5-Acetyl-6-amino-1,3-dimethyluracil core.

Strategic Overview of the Solid-Phase Synthesis

The overall strategy is depicted in the workflow diagram below. It involves three key stages:

  • Immobilization: The starting material is covalently attached to a solid support (resin) via a suitable linker.

  • On-Bead Diversification: The resin-bound starting material undergoes a series of chemical transformations to introduce molecular diversity.

  • Cleavage: The final compounds are cleaved from the solid support, purified, and characterized.

workflow cluster_immobilization Immobilization cluster_diversification On-Bead Diversification cluster_cleavage Cleavage & Analysis start 5-Acetyl-6-amino- 1,3-dimethyluracil linker Linker Activation and Coupling start->linker resin_bound Immobilized Scaffold on Resin linker->resin_bound reaction1 R1 Diversification (e.g., Knoevenagel Condensation) resin_bound->reaction1 reaction2 R2 Diversification (e.g., Cyclization with Amidines) reaction1->reaction2 cleavage Cleavage from Resin reaction2->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., LC-MS, NMR) purification->analysis library Compound Library analysis->library immobilization cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Coupling to Resin uracil 5-Acetyl-6-amino-1,3-dimethyluracil linked_uracil Uracil-Linker Conjugate uracil->linked_uracil Acylation anhydride Succinic Anhydride anhydride->linked_uracil immobilized Immobilized Uracil linked_uracil->immobilized Esterification (DCC, DMAP) wang_resin Wang Resin wang_resin->immobilized diversification start_resin Immobilized Uracil knoevenagel Knoevenagel Condensation (R1-CHO, malononitrile) start_resin->knoevenagel intermediate Resin-bound Chalcone Intermediate knoevenagel->intermediate cyclization Cyclization (Amidine/Guanidine - R2) intermediate->cyclization final_product Resin-bound Pyridopyrimidine cyclization->final_product

Figure 3: On-bead synthesis of a pyridopyrimidine library.

Protocol: On-Bead Synthesis of Pyridopyrimidines

Materials:

  • Immobilized 5-Acetyl-6-amino-1,3-dimethyluracil on Wang resin

  • A library of aldehydes (R1-CHO)

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

  • A library of amidines or guanidines (for introduction of R2)

  • Sodium ethoxide (NaOEt)

Protocol:

  • Knoevenagel Condensation (Introduction of R1):

    • Swell the resin (100 mg, ~0.1 mmol) in EtOH (2 mL) in a reaction vessel.

    • Add an aldehyde (R1-CHO, 0.5 mmol), malononitrile (0.5 mmol), and piperidine (0.05 mmol).

    • Heat the mixture at 80 °C for 6 hours.

    • Drain the solution and wash the resin with EtOH (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Cyclization and Cleavage (Introduction of R2):

    • To the resin from the previous step, add a solution of the desired amidine or guanidine hydrochloride (0.5 mmol) and sodium ethoxide (0.5 mmol) in EtOH (2 mL).

    • Heat the mixture at 80 °C for 12 hours. This step simultaneously constructs the pyrimidine ring and cleaves the product from the resin in a cyclization-assisted cleavage manner. [7] * Filter the resin and collect the filtrate.

    • Wash the resin with additional EtOH (2 x 2 mL) and combine the filtrates.

    • Neutralize the filtrate with a few drops of acetic acid.

    • Concentrate the solution under reduced pressure.

Alternative Cleavage from Wang Resin

If a cyclization-assisted cleavage is not desired, a standard acidic cleavage can be performed after the on-bead synthesis is complete.

Protocol: Standard Acidic Cleavage

Materials:

  • Resin-bound final product

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • DCM

  • Cold diethyl ether

Protocol:

  • Wash the resin with DCM (3 x 2 mL) and dry under vacuum.

  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Reaction Monitoring and Analysis

Ensuring the completion of each step in a solid-phase synthesis is crucial for the successful generation of the desired compound library. Several analytical techniques can be employed for on-bead and off-bead analysis.

Technique Application Key Observations Reference
FT-IR Spectroscopy On-bead monitoring of reaction progress.Disappearance of starting material peaks and appearance of product peaks (e.g., C=O stretch of the acetyl group, appearance of C=C and C≡N stretches after Knoevenagel condensation).
Gel-Phase 13C NMR On-bead structural confirmation of intermediates.Provides more detailed structural information than FT-IR, but may require longer acquisition times.
LC-MS Analysis of cleaved products for purity and identity.Provides molecular weight and purity information for each library member.
1H NMR Structural elucidation of purified final products.Confirms the structure of the synthesized compounds.

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the solid-phase synthesis of compound libraries based on the 5-Acetyl-6-amino-1,3-dimethyluracil scaffold. The strategic use of the functional groups on the starting material allows for the introduction of multiple points of diversity, leading to the generation of libraries with significant potential for the discovery of novel therapeutic agents. The detailed step-by-step procedures, coupled with guidance on reaction monitoring, are intended to empower researchers in their drug discovery endeavors.

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Application

Application Notes & Protocols: 5-Acetyl-6-amino-1,3-dimethyluracil as a Versatile Building Block for Antiviral Drug Discovery

Introduction: The Strategic Importance of the Uracil Scaffold in Antiviral Chemotherapy The pyrimidine ring system, particularly the uracil scaffold, represents a "privileged scaffold" in medicinal chemistry, consistentl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Uracil Scaffold in Antiviral Chemotherapy

The pyrimidine ring system, particularly the uracil scaffold, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of clinically significant therapeutic agents.[1][2] Its inherent ability to mimic endogenous nucleobases allows for strategic interactions with viral enzymes, making it a cornerstone in the development of antiviral drugs.[2] Uracil derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting a diverse range of viruses including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and various herpesviruses.[2][3]

Within this valuable class of compounds, 5-Acetyl-6-amino-1,3-dimethyluracil emerges as a particularly attractive and versatile building block for the synthesis of novel antiviral candidates. Its strategic functionalization—a nucleophilic 6-amino group and an electrophilic 5-acetyl group—provides orthogonal chemical handles for the construction of complex heterocyclic systems. This dual reactivity allows for the generation of diverse molecular libraries, a critical step in modern drug discovery campaigns aimed at identifying potent and selective antiviral agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Acetyl-6-amino-1,3-dimethyluracil as a starting material for the discovery of new antiviral therapies. We will delve into its synthesis, key chemical transformations, and provide detailed protocols for the construction of fused heterocyclic systems with demonstrated antiviral potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 5-Acetyl-6-amino-1,3-dimethyluracil is essential for its effective use in synthesis and for the interpretation of structure-activity relationships (SAR) in subsequent drug development efforts.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₃[4]
Molecular Weight 197.19 g/mol [4]
CAS Number 32970-32-4[4]
Appearance Off-white to light yellow powderInferred from related compounds

Synthesis of the Core Building Block: 5-Acetyl-6-amino-1,3-dimethyluracil

The synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil is a two-step process commencing with the readily available starting materials, cyanoacetic acid and 1,3-dimethylurea.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

The initial step involves the condensation of 1,3-dimethylurea with cyanoacetic acid, followed by an alkali-mediated cyclization to form the 6-aminouracil ring.[5]

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil [5]

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Condensing agent (e.g., dicyclohexylcarbodiimide)

  • Liquid alkali (e.g., 32% NaOH solution)

  • Deionized water

  • Appropriate organic solvents (e.g., for extraction and purification)

Procedure:

  • Condensation: In a suitable reaction vessel, combine dehydrated cyanoacetic acid, a condensing agent, and acetic anhydride under controlled temperature conditions (typically cooled to 6-8 °C).

  • Stir the mixture and then add 1,3-dimethylurea.

  • The reaction is typically performed in a staged manner with gradual temperature increases to ensure complete reaction.

  • Following the reaction, the intermediate, 1,3-dimethylcyanoacetylurea, is isolated.

  • Cyclization: The isolated 1,3-dimethylcyanoacetylurea is then treated with a liquid alkali solution (e.g., 32% NaOH) at an elevated temperature (e.g., 90-95 °C) to induce cyclization.

  • The pH of the reaction mixture is carefully controlled during the addition of the alkali.

  • Upon completion of the reaction, the product, 6-amino-1,3-dimethyluracil, is isolated by filtration or centrifugation and dried.

Step 2: C-5 Acetylation of 6-Amino-1,3-dimethyluracil

The introduction of the acetyl group at the C-5 position is a critical step that furnishes the title compound. This is typically achieved through an electrophilic acylation reaction. The C-5 position of the 6-aminouracil ring is highly activated towards electrophilic attack due to the electron-donating effect of the amino group. A common method for this transformation is a Friedel-Crafts-type acylation using acetyl chloride or acetic anhydride in the presence of a suitable Lewis acid or under specific reaction conditions. A synthesis of radioactively labeled 5-acetyl-6-amino-1,3-dimethyluracil for metabolic studies has been reported, confirming the feasibility of this transformation.[6]

Protocol 2: Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil (Adapted from general acylation procedures)

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., glacial acetic acid, trifluoroacetic acid)

  • Catalyst (optional, e.g., a Lewis acid like AlCl₃, or a strong protic acid)

Procedure:

  • Dissolve or suspend 6-amino-1,3-dimethyluracil in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Carefully add the acylating agent (acetic anhydride or acetyl chloride) to the mixture. If a catalyst is used, it should be added cautiously.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-acetyl-6-amino-1,3-dimethyluracil.

Application in the Synthesis of Fused Heterocyclic Systems for Antiviral Drug Discovery

The true utility of 5-acetyl-6-amino-1,3-dimethyluracil as a building block lies in its ability to serve as a precursor for the synthesis of various fused heterocyclic ring systems known to possess a wide range of biological activities, including antiviral properties. The adjacent amino and acetyl groups are perfectly positioned to undergo condensation and cyclization reactions with a variety of reagents.

Antiviral_Drug_Discovery_Workflow cluster_0 Building Block Synthesis cluster_1 Library Generation (Fused Heterocycles) cluster_2 Biological Evaluation Start 6-Amino-1,3-dimethyluracil Target 5-Acetyl-6-amino- 1,3-dimethyluracil Start->Target Acetylation Pyrimidoquinolines Pyrimido[4,5-b]quinolines Target->Pyrimidoquinolines Condensation/ Cyclization Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidines Target->Pyrazolopyrimidines Condensation/ Cyclization Screening Antiviral Screening (e.g., against HCV, HSV, Coronaviruses) Pyrimidoquinolines->Screening Pyrazolopyrimidines->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for Antiviral Drug Discovery.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial and potential antiviral properties.[7][8] The synthesis of these fused systems can be achieved through the condensation of 5-acetyl-6-amino-1,3-dimethyluracil with various active methylene compounds, followed by cyclization.

Protocol 3: General Procedure for the Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • An appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A suitable catalyst (e.g., piperidine, triethylamine)

  • A high-boiling solvent (e.g., dimethylformamide (DMF), ethanol)

Procedure:

  • In a round-bottom flask, dissolve 5-acetyl-6-amino-1,3-dimethyluracil and the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the base (e.g., piperidine).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimido[4,5-b]quinoline derivative.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine isostere and is present in numerous compounds with significant biological activities, including antiviral effects against herpesviruses.[2][9] These can be synthesized from 5-acetyl-6-amino-1,3-dimethyluracil by reaction with hydrazine derivatives.

Pyrazolopyrimidine_Synthesis Start 5-Acetyl-6-amino-1,3-dimethyluracil C=O NH₂ Intermediate Hydrazone Intermediate Start:f1->Intermediate Condensation Reagent Hydrazine hydrate H₂N-NH₂ Reagent->Intermediate Product Pyrazolo[3,4-d]pyrimidine Derivative Fused Ring System Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Protocol 4: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil

  • Hydrazine hydrate or a substituted hydrazine

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Suspend or dissolve 5-acetyl-6-amino-1,3-dimethyluracil in the chosen solvent in a reaction flask.

  • Add hydrazine hydrate or the substituted hydrazine to the mixture.

  • Heat the reaction mixture to reflux for the required duration, monitoring by TLC.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., cold ethanol), and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Antiviral Activity and Mechanism of Action

The antiviral potential of compounds derived from 5-acetyl-6-amino-1,3-dimethyluracil stems from the diverse functionalities that can be introduced and the ability of the resulting fused heterocyclic systems to interact with key viral targets.

  • Pyrimido[4,5-d]pyrimidines: Certain derivatives of this class have shown efficacy against human coronavirus 229E (HCoV-229E).[10] The mechanism of action for many pyrimidine-based antivirals involves the inhibition of viral polymerases or other enzymes crucial for viral replication.[11] Some broad-spectrum antivirals function by inhibiting host pyrimidine biosynthesis, thereby depleting the pool of nucleotides available for viral genome replication.[12]

  • Pyrazolo[3,4-d]pyrimidines: As purine isosteres, these compounds can act as competitive inhibitors of viral enzymes that process purine nucleosides.[2] For instance, certain pyrazolopyrimidine derivatives have demonstrated potent activity against herpesviruses.[9] Their mechanism of action can involve the inhibition of viral DNA polymerase, thereby halting viral replication.[11]

Conclusion and Future Perspectives

5-Acetyl-6-amino-1,3-dimethyluracil is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential antiviral activity. The straightforward synthesis of this starting material, coupled with the diverse range of chemical transformations it can undergo, makes it an ideal scaffold for the generation of compound libraries for high-throughput antiviral screening. The demonstrated antiviral activity of the resulting pyrimido[4,5-b]quinoline and pyrazolo[3,4-d]pyrimidine ring systems underscores the potential of this synthetic strategy. Future work in this area should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships and to identify lead compounds with potent and broad-spectrum antiviral activity.

References

  • El-Sabbagh, O. I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1425. [Link]

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]

  • Ivanova, G., et al. (1998). Synthesis of the derivatives of 6-amino-uracil labelled with 14C. Journal of Labelled Compounds and Radiopharmaceuticals, 41(12), 1081-1089. [Link]

  • CN115260106A - Preparation method of 6-amino-1,3-dimethyl uracil. (2022).
  • Abdel-Rahman, A. A.-H., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(44), 31057-31081. [Link]

  • Chung, D.-H., et al. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 92(15), e00363-18. [Link]

  • Gouda, M. A., et al. (2021). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 18(5), 633-654. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(44), 31057-31081. [Link]

  • De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. Journal of Taibah University Medical Sciences, 16(3), 311-321. [Link]

  • Shaker, Y. M., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). [Link]

  • Hassner, A., & Stumer, C. (1994). Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Organic reactions, 1-562. [Link]

  • Kandeel, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Scientia Pharmaceutica, 80(3), 531-545. [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of 5,6-diamino-1,3-dimethyluracil. Retrieved January 23, 2026, from [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved January 23, 2026, from [Link]

  • Basavapathruni, A., et al. (2017). Sugar modified pyrimido[4,5-b]indole nucleosides: synthesis and antiviral activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3394-3397. [Link]

  • de Souza, M. C. B. V., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(3), 488. [Link]

  • Rossi, R. A., & Bardagı, A. V. (2009). Advances in the Synthesis of 5-and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(6), 495-543. [Link]

  • Bonacorso, H. G., et al. (2013). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride or ethyl oxalyl chloride to furnish β-enamino diketones 2 and 3, respectively. ResearchGate. [Link]

  • Revankar, G. R., et al. (1984). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. Journal of Medicinal Chemistry, 27(10), 1389-1393. [Link]

  • Ghorab, M. M., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 1-22. [Link]

  • Rashad, A. E., et al. (2009). Pyrazolopyrimidines and pyrazolotriazines with potent activity against herpesviruses. European Journal of Medicinal Chemistry, 44(10), 4208-4212. [Link]

  • El-Sabbagh, O. I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1425. [Link]

  • Javahershenas, R., & Dongre, R. S. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. Arkivoc, 2021(1), 236-272. [Link]

  • Kandeel, M., et al. (2018). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. ResearchGate. [Link]

  • Van den Heuvel, D., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

Sources

Method

Application Notes & Protocols: Harnessing 5-Acetyl-6-amino-1,3-dimethyluracil as a Scaffold for Novel Fluorescent Probes

Abstract The uracil scaffold, a fundamental component of nucleic acids, presents a versatile and biocompatible platform for the development of novel fluorescent probes.[1] While natural uridines exhibit minimal fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The uracil scaffold, a fundamental component of nucleic acids, presents a versatile and biocompatible platform for the development of novel fluorescent probes.[1] While natural uridines exhibit minimal fluorescence, strategic chemical modifications can yield highly emissive derivatives suitable for bioimaging and sensing applications.[2] This guide details the rationale, design principles, and experimental protocols for synthesizing and applying fluorescent probes derived from 5-Acetyl-6-amino-1,3-dimethyluracil . We leverage the unique reactivity of the C5-acetyl and C6-amino groups to construct extended π-conjugated systems, the cornerstone of potent fluorophores. The protocols herein are designed to be self-validating, providing researchers with a robust framework for developing bespoke probes for cellular imaging and analyte detection.

Introduction: The Uracil Scaffold as a Privileged Structure

Uracil and its derivatives are recognized as preferred structures in medicinal chemistry and drug discovery due to their synthetic accessibility and diverse biological activities.[3] Their inherent biocompatibility makes them exceptional starting points for probes intended for use in living systems. The core challenge, however, lies in overcoming the intrinsically low quantum yield of the uracil ring.[2] The solution is to extend the electron conjugation of the chromophore, a principle effectively demonstrated by appending aromatic heterocycles to the pyrimidine core.[1]

5-Acetyl-6-amino-1,3-dimethyluracil is a particularly promising precursor. It possesses two distinct reactive handles:

  • The 6-amino group: A potent nucleophile, ideal for condensation reactions to form Schiff bases (imines) or for constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[3][4]

  • The 5-acetyl group: The methyl protons are acidic and can participate in condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with aldehydes to create a C=C double bond, effectively extending the π-system.

This dual reactivity allows for a modular approach to probe design, enabling the synthesis of diverse fluorophores with tunable photophysical properties.

Design Principle: From Non-Fluorescent Scaffold to Bright Emitter

The fundamental strategy is to create a larger, planar, and rigid aromatic system by reacting the starting material with a suitable aromatic aldehyde or other coupling partner. This process, known as chromophore extension, shifts the molecule's absorption and emission profiles to longer, more biologically compatible wavelengths and significantly increases the fluorescence quantum yield.

Below is a generalized workflow for developing a fluorescent probe from the 5-acetyl-6-aminouracil scaffold.

G Figure 1: General Workflow for Probe Development Start 5-Acetyl-6-amino- 1,3-dimethyluracil Synth Synthesis: Condensation Reaction Start->Synth Select Aldehyde & Catalyst Purify Purification: Recrystallization / Chromatography Synth->Purify Isolate Product Char Characterization: Spectroscopy (NMR, MS) Purify->Char Confirm Structure Photo Photophysical Analysis: Abs/Em, Quantum Yield Char->Photo Determine Properties App Application Testing: Cell Imaging / Ion Sensing Photo->App Validate Functionality Data Data Analysis & Optimization App->Data

Caption: Figure 1: General Workflow for Probe Development.

Synthetic Protocol: Schiff Base Formation for a "Turn-Off" Metal Ion Probe

This protocol describes the synthesis of a fluorescent probe via a Schiff base condensation reaction, a reliable method for generating new fluorophores.[5][6] We will adapt the successful synthesis of a thiophene-based probe, which demonstrated selective "turn-off" sensing of Ag⁺, Cu²⁺, and Fe³⁺ ions.[5] The rationale is that the lone pair of electrons on the imine nitrogen contributes to the fluorescence, and coordination with a metal ion quenches this emission.

Reaction Scheme: 5-Acetyl-6-amino-1,3-dimethyluracil + Aromatic Aldehyde → Fluorescent Schiff Base Probe

Caption: Figure 2: Synthetic Pathway via Schiff Base Condensation.

Materials:

  • 5-Acetyl-6-amino-1,3-dimethyluracil (Starting Material)

  • 5-Methylthiophene-2-carboxaldehyde (or other aromatic aldehyde)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and filtration

Step-by-Step Protocol:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 eq) and the selected aromatic aldehyde (1.1 eq).

    • Expert Insight: A slight excess of the aldehyde ensures complete consumption of the limiting uracil starting material, simplifying purification.

  • Solvent and Catalyst Addition: Add absolute ethanol to the flask until the solids are fully dissolved with stirring (approx. 20-30 mL). Add 3-5 drops of glacial acetic acid to catalyze the imine formation.[6]

    • Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the 6-amino group of the uracil.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.

    • Self-Validation: The reaction is typically complete within 4-6 hours. A new, more nonpolar spot (the product) should appear on the TLC plate, and the starting material spots should diminish.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the precipitated solid product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove residual impurities.

  • Drying and Storage: Dry the purified solid under vacuum. The resulting Schiff base product can be stored at room temperature, protected from light.

Characterization and Data Presentation

The synthesized probe must be characterized to confirm its structure and evaluate its photophysical properties.

A. Structural Confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

B. Photophysical Properties: A comprehensive analysis of the probe's interaction with light is crucial. This involves measuring its absorption and emission spectra, quantum yield, and Stokes shift.

Protocol for Photophysical Analysis:

  • Prepare a stock solution of the purified probe (1 mM) in a suitable solvent (e.g., ethanol or DMSO).

  • Create a series of dilutions (e.g., 1-10 µM) in the desired buffer or solvent for analysis.

  • UV-Visible Absorption: Use a spectrophotometer to scan the absorbance of a 10 µM solution from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_max_abs).

  • Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its λ_max_abs and record the emission spectrum to find the maximum emission wavelength (λ_max_em).

  • Quantum Yield (Φ_F): Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Table 1: Expected Photophysical Properties of Uracil-Thiophene Schiff Base Probe

PropertyValueRationale / Comparison
λ_max_abs~341 nmBased on the analogous probe synthesized from 5,6-diamino-1,3-dimethyluracil.[5]
λ_max_em~385 nmEmission is expected in the near-UV or blue region of the spectrum.[5]
Stokes Shift~44 nmA moderate Stokes shift is typical for such rigid fluorophores.
Quantum Yield (Φ_F)0.05 - 0.20Expected to be significantly higher than the parent uracil but modest compared to commercial dyes.

Application Protocol: "Turn-Off" Sensing of Cu²⁺ Ions

This protocol details the use of the synthesized probe for the detection of copper (II) ions in an aqueous solution, leveraging the fluorescence quenching mechanism.

G Figure 3: Workflow for Fluorescence Quenching Assay Prep Prepare Probe & Ion Solutions Mix Mix Probe with Varying [Cu²⁺] Prep->Mix Incubate Incubate (5 minutes, RT) Mix->Incubate Measure Measure Fluorescence (λ_ex, λ_em) Incubate->Measure Plot Plot Intensity vs. [Cu²⁺] Measure->Plot Analyze Calculate LOD & Selectivity Plot->Analyze

Caption: Figure 3: Workflow for Fluorescence Quenching Assay.

Materials:

  • Synthesized Uracil-Schiff Base Probe (1 mM stock in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (10 mM in deionized water)

  • Other metal ion salt solutions for selectivity testing (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃)

  • 96-well black microplate

  • Plate-reading spectrofluorometer

Step-by-Step Protocol:

  • Working Solution Preparation: Prepare a 10 µM working solution of the fluorescent probe in HEPES buffer.

  • Assay Setup: In a 96-well black microplate, add 100 µL of the 10 µM probe solution to each well.

  • Titration: Add increasing concentrations of the Cu²⁺ stock solution to the wells to achieve final concentrations ranging from 0 to 100 µM. Also, prepare wells with other metal ions at a high concentration (e.g., 100 µM) to test for selectivity.

    • Expert Insight: The final concentration of DMSO from the probe stock should be kept below 1% to avoid solvent effects on the assay.

  • Incubation: Gently mix the plate and incubate at room temperature for 5 minutes to allow for complexation.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the predetermined excitation and emission wavelengths (e.g., λ_ex = 341 nm, λ_em = 385 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the Cu²⁺ concentration. The decrease in fluorescence indicates the "turn-off" response. The limit of detection (LOD) can be calculated from the titration curve.

    • Trustworthiness: A successful probe will show a significant and dose-dependent decrease in fluorescence with Cu²⁺, but minimal change with other biologically relevant cations, thus demonstrating its selectivity.[5]

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Thiophene aldehyde-diamino uracil Schiff base: A novel fluorescent probe for detection and quantification of cupric, silver and ferric ions. PubMed.
  • Fluorescent pyrimidine ribonucleotide: synthesis, enzymatic incorporation, and utiliz
  • DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Academia.edu.
  • Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. SciSpace.
  • Analogues of uracil nucleosides with intrinsic fluorescence (NIF-analogues): synthesis and photophysical properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application of "5,6-Diamino-1,3-dimethyluracil" in the synthesis of monoamine oxidase inhibitors. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 5-Acetyl-6-amino-1,3-dimethyluracil Derivatives

Welcome to the technical support center for the purification of 5-Acetyl-6-amino-1,3-dimethyluracil and its derivatives. As a key scaffold in medicinal chemistry, particularly in the synthesis of pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Acetyl-6-amino-1,3-dimethyluracil and its derivatives. As a key scaffold in medicinal chemistry, particularly in the synthesis of pharmacologically active compounds, achieving high purity of these intermediates is paramount for the reliability of downstream applications and the integrity of final products. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common purification challenges.

Frequently Asked Questions (FAQs)

Question 1: What are the most common methods for purifying crude 5-Acetyl-6-amino-1,3-dimethyluracil?

Answer: The two primary and most effective purification techniques for this class of compounds are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile, the scale of the reaction, and the physical properties of the crude solid. Recrystallization is often preferred for large-scale purification when the crude material is relatively pure, while column chromatography offers superior separation for complex mixtures with closely related impurities.

Question 2: What are the typical impurities I should expect from the synthesis?

Answer: Impurities largely depend on the synthetic route, but commonly encountered species include:

  • Unreacted Starting Material: Typically 6-amino-1,3-dimethyluracil.

  • Acetylation Reagents: Residual acetic anhydride or acetyl chloride and their byproducts.

  • Side-Reaction Products: Over-acetylation or products from degradation, especially if the reaction is conducted at high temperatures.

  • Colored Impurities: Often arise from minor degradation pathways and can be persistent.

Question 3: How can I quickly assess the purity of my crude product to decide on a purification strategy?

Answer: A rapid Thin Layer Chromatography (TLC) analysis is the most effective preliminary assessment. By using a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures), you can visualize the number of components in your crude mixture. If you see one major spot with minor, well-separated impurity spots, recrystallization may be sufficient. If the spots are close together (similar Rf values) or there are multiple significant impurities, column chromatography is the more prudent choice.[1]

Question 4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with many organic compounds.

  • Immediate Solutions: Try adding more of the hot solvent to the mixture to decrease the saturation level, then allow it to cool much more slowly.[1]

  • Alternative Solvents: If the problem persists, the chosen solvent's boiling point may be too high. A lower-boiling point solvent might be necessary.[1]

  • Solvent System Adjustment: Consider using a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[2]

Purification Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues
Problem Probable Cause & Explanation Recommended Solution & Rationale
Low Recovery of Pure Product Excessive Solvent Usage: The compound has significant solubility in the cold mother liquor because too much solvent was added initially.Use a minimal amount of boiling solvent to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[3][4]
Premature Crystallization: Crystals formed during the hot filtration step because the solution cooled too quickly.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) and keep the solution at or near its boiling point during filtration to prevent premature precipitation.
Cooling Rate is Too Fast: Rapid cooling in an ice bath can trap impurities within the crystal lattice and lead to smaller, less pure crystals.Allow the solution to cool slowly to room temperature first. Slower cooling promotes the formation of larger, purer crystals.[3][4] Once at room temperature, cooling in an ice bath can be used to maximize the yield.
Product is Still Impure After Recrystallization Inappropriate Solvent Choice: The impurity has similar solubility characteristics to the desired product in the chosen solvent.Perform small-scale solvent screening to find a solvent that dissolves the product well when hot but poorly when cold, while the impurity is either very soluble or insoluble in that solvent at all temperatures.
Colored Impurities Persist Highly Colored Byproducts: These are often present in trace amounts but are highly visible.
Column Chromatography Issues
Problem Probable Cause & Explanation Recommended Solution & Rationale
Compound Does Not Elute from the Column Solvent System is Not Polar Enough: The eluent lacks the strength to displace the polar uracil derivative from the highly polar silica gel stationary phase.Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If necessary, add a small amount (0.5-2%) of a more polar solvent like methanol.[1] Always test new solvent systems by TLC first.
Poor Separation of Product and Impurities Inappropriate Solvent System: The chosen eluent does not provide sufficient differential migration rates for the components.Optimize the solvent system using TLC. The ideal Rf value for the desired compound should be between 0.2 and 0.4 for good separation on a column.[1] This range provides a balance between retention and elution time.
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.As a rule of thumb, use a mass ratio of at least 30:1 (silica gel:crude material) for difficult separations. For easier separations, 20:1 may suffice.
Poor Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through without proper interaction, leading to poor separation.[1]Ensure the column is packed uniformly as a slurry and is never allowed to run dry. Tapping the column gently as the silica settles can help create a more homogenous bed.
Compound Elutes in the Solvent Front Solvent System is Too Polar: The eluent is too strong, causing all components, including the desired product, to travel with the solvent front with no retention.Decrease the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of hexane. Always collect and check the initial fractions by TLC.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally. Common solvents for uracil derivatives include water, ethanol, isopropanol, or mixtures thereof.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the product well. Heat the test tube; a good solvent will dissolve the product completely near its boiling point. Cool to room temperature and then in an ice bath; copious crystals should form.

  • Dissolution: Place the crude 5-acetyl-6-amino-1,3-dimethyluracil derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[3][5]

  • Decolorization (if necessary): Remove the flask from the heat. Once the boiling has subsided, add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[3]

  • Hot Gravity Filtration: To remove insoluble impurities (and activated carbon, if used), perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step is crucial to prevent the product from crystallizing prematurely on the filter.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it may be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The purity can be checked by melting point determination.[3]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will show the desired product with an Rf value of ~0.2-0.4 and good separation from all impurities.[1] A common starting point for these derivatives is a gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you will use. Pour the slurry into the column and allow the silica to settle into a uniform bed, tapping the column gently. Add a layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a different, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. Dry loading often results in better separation for less soluble compounds.[1]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualization of Workflows

Purification_Decision_Tree start Crude Product Analysis (TLC) q1 Is there one major spot with Rf > 0.1 and minor impurities? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q2 Are impurities close to product spot (ΔRf < 0.2)? q1->q2 No check_purity1 Check Purity (TLC, m.p.) recrystallize->check_purity1 end_ok Product is Pure check_purity1->end_ok Purity OK end_fail Requires Further Purification check_purity1->end_fail Purity Not OK column Perform Column Chromatography column->check_purity1 q2->recrystallize No (impurities are baseline or very high Rf) q2->column Yes

Chromatography_Troubleshooting start Run Column & Analyze Fractions (TLC) q1 Where is the product? start->q1 no_elution Product at baseline (Rf=0) q1->no_elution Not Eluting poor_sep Product overlaps with impurity q1->poor_sep Poor Separation solvent_front Product in solvent front (Rf=1) q1->solvent_front Too Fast sol1 Action: Increase Eluent Polarity (e.g., more MeOH or EtOAc) no_elution->sol1 sol2 Action: Rerun with a less polar eluent or change solvent system entirely. Optimize with TLC first. poor_sep->sol2 sol3 Action: Decrease Eluent Polarity (e.g., more Hexane) solvent_front->sol3

References

  • PrepChem. (n.d.). Synthesis of 5-cyanoacetamido-6-amino-1,3-dimethyluracil. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • National Institutes of Health (NIH). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. Retrieved from [Link]

  • Nanjing Lanya Chemical. (n.d.). 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. Retrieved from [Link]

  • ResearchGate. (2018). Isolation, Identification, and Chromatographic Separation of N-Methyl Derivatives of Glycoluril. Retrieved from [Link]

  • PubMed. (n.d.). Batch separation of uracil derivatives from urine. Retrieved from [Link]

  • NC State University. (2015). Recrystallization. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Retrieved from [Link]

  • UMNOrganicChemistry. (2014). Recrystallization. YouTube. Retrieved from [Link]

  • BioCrick. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing impurities in "5-Acetyl-6-amino-1,3-dimethyluracil" synthesis

Technical Support Center: Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil Welcome to the technical support center for the synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil

Welcome to the technical support center for the synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing impurities. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity of your research and development.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities in the synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil?

A1: The most prevalent impurities typically arise from three sources: unreacted starting materials, side reactions, and product degradation. Key impurities include:

  • Unreacted 6-amino-1,3-dimethyluracil: The starting material for the acetylation step. Its presence indicates an incomplete reaction.

  • Di-acetylated species: Acetylation can occur at the C5 position and also on the C6 amino group, leading to a di-acetylated impurity, particularly if harsh acetylating conditions are used.

  • Hydrolyzed product: The acetyl group can be susceptible to hydrolysis back to 6-amino-1,3-dimethyluracil if exposed to acidic or basic conditions during workup or storage.

  • Impurities from starting materials: The purity of the initial 6-amino-1,3-dimethyluracil is crucial. Impurities from its synthesis, such as those from the condensation of cyanoacetic acid and 1,3-dimethylurea, can carry through.[1][2]

Q2: How do these impurities affect downstream applications?

Q3: What are the primary sources of these impurities?

A3: The primary sources are:

  • Reaction Conditions: Inadequate temperature control, incorrect stoichiometry of reagents (especially the acetylating agent), and suboptimal reaction time can all lead to impurity formation.

  • Workup Procedure: The workup is a critical step where pH and temperature must be carefully controlled to prevent hydrolysis of the acetyl group.

  • Purity of Reagents: Using technical grade starting materials or solvents can introduce a host of unknown impurities.[3]

  • Storage: Improper storage conditions (e.g., exposure to moisture or high temperatures) can lead to degradation of the final product over time.

Q4: At what stages of the synthesis are impurities most likely to form?

A4: Impurities are most likely to form during the acetylation reaction itself and during the subsequent workup and isolation steps. Over-acetylation is a risk during the reaction, while hydrolysis is a major concern during aqueous workup.

Q5: What is an acceptable level of impurities for this compound in pharmaceutical applications?

A5: While specific limits depend on the final application and regulatory guidelines (e.g., from the FDA or EMA), a general requirement for APIs is a purity of ≥99.0%.[3] Any single unknown impurity is often limited to less than 0.1%. Known, non-toxic impurities may have slightly higher allowable limits.

Section 2: Troubleshooting Guide: Identifying and Resolving Synthesis Issues

This section addresses common problems encountered during the synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil.

Problem 1: Low Purity of the Final Product Detected by HPLC
  • Symptoms: Your HPLC chromatogram shows multiple peaks in addition to the main product peak. A significant peak at the retention time of the starting material, 6-amino-1,3-dimethyluracil, is observed.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Extend Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present, extend the reaction time in 30-minute increments. Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature by 5-10 °C. Be aware that higher temperatures may promote side reactions.
Incorrect Stoichiometry Optimize Acetylating Agent: Ensure the molar ratio of the acetylating agent (e.g., acetic anhydride) to 6-amino-1,3-dimethyluracil is correct. A slight excess (1.1-1.2 equivalents) of the acetylating agent is often optimal. A large excess can lead to di-acetylation.
Degradation During Workup Control pH and Temperature: During aqueous workup, maintain a neutral or slightly acidic pH and keep the temperature low (0-5 °C) to minimize hydrolysis of the acetyl group.
Contamination Use High-Purity Reagents: Always use analytical or reagent grade solvents and starting materials to avoid introducing external contaminants.
Problem 2: Presence of a Di-acetylated Impurity
  • Symptoms: A consistent impurity peak is observed in the HPLC, and mass spectrometry suggests the addition of two acetyl groups.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Excess Acetylating Agent Reduce Stoichiometry: Carefully control the amount of the acetylating agent. Reduce the equivalents to as close to 1.0 as possible while still achieving full conversion of the starting material.
High Reaction Temperature Lower Reaction Temperature: Perform the reaction at a lower temperature. While this may increase the required reaction time, it will reduce the rate of the less favorable N-acetylation.
Prolonged Reaction Time Monitor Closely: Once the starting material is consumed (as determined by in-process controls like TLC or HPLC), proceed with the workup immediately to avoid over-reaction.
Problem 3: Discoloration of the Final Product
  • Symptoms: The isolated product is not an off-white or yellowish powder, but instead has a brown or reddish tint.[3]

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Oxidation/Degradation Inert Atmosphere: If the starting materials or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Decolorization: Dissolve the crude product in a suitable hot solvent and treat with a small amount of activated carbon. Filter the hot solution through celite to remove the carbon and then allow the product to recrystallize.
Colored Impurities in Starting Material Purify Starting Material: If the 6-amino-1,3-dimethyluracil is discolored, purify it by recrystallization before use.

Section 3: Analytical and Purification Protocols

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of 5-Acetyl-6-amino-1,3-dimethyluracil.

Step-by-Step Method:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Injection: Inject 10 µL of the sample solution onto the HPLC system.

  • Analysis: Run the HPLC method as described in the table below and integrate all peaks.

  • Calculation: Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Table of HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Protocol 3.2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for uracil derivatives include ethanol, isopropanol, or mixtures of ethanol and water.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the cold solvent. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the product is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 4: Visual Diagrams and Workflows

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

A 6-amino-1,3-dimethyluracil C Acetylation Reaction A->C B Acetic Anhydride B->C D Crude Product C->D E Purification (Recrystallization) D->E F 5-Acetyl-6-amino-1,3-dimethyluracil E->F

Caption: General synthesis workflow for 5-Acetyl-6-amino-1,3-dimethyluracil.

start Low Purity Detected by HPLC q1 Is unreacted starting material present? start->q1 sol1 Increase reaction time/temperature. Optimize stoichiometry. q1->sol1 Yes q2 Are there unknown peaks? q1->q2 No end_ok Purity Acceptable sol1->end_ok sol2 Check for di-acetylation (MS analysis). Reduce acetylating agent/temperature. q2->sol2 Yes sol3 Analyze for side products. Consider purification by chromatography. q2->sol3 No sol2->end_ok sol3->end_ok

Caption: Troubleshooting workflow for low product purity.

product 5-Acetyl-6-amino-1,3-dimethyluracil (Target Product) impurity Di-acetylated Impurity (Side Product) product->impurity N-Acetylation reagent Acetic Anhydride (Excess) reagent->impurity conditions High Temperature / Prolonged Time conditions->impurity

Caption: Formation of the di-acetylated impurity side product.

Section 5: References

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Reactions of 5-Acetyl-6-amino-1,3-dimethyluracil

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetyl-6-amino-1,3-dimethyluracil. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetyl-6-amino-1,3-dimethyluracil. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of reactions involving this versatile pyrimidine derivative and achieve optimal regioselectivity.

Introduction: The Challenge of Regioselectivity

5-Acetyl-6-amino-1,3-dimethyluracil is a valuable building block in medicinal chemistry, often utilized in the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines.[1] However, the presence of multiple reactive sites—the 6-amino group, the C5-acetyl group, and the pyrimidine ring itself—presents a significant challenge in controlling reaction regioselectivity. The electronic interplay between the electron-donating amino group and the electron-withdrawing acetyl group creates a nuanced reactivity profile that must be carefully managed to obtain the desired product.

This guide is designed to provide a framework for understanding and troubleshooting common issues related to regioselectivity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor or No Yield in Condensation Reactions with Aldehydes

Q: I am attempting a condensation reaction between 5-Acetyl-6-amino-1,3-dimethyluracil and an aromatic aldehyde to form a Schiff base at the 6-amino position, but I am observing low to no product formation and recovery of starting material. What could be the issue?

A: This is a common issue that can arise from several factors related to the reactivity of the starting material and the reaction conditions.

Possible Causes and Suggested Solutions:

  • Steric Hindrance: The 5-acetyl group, along with the 1- and 3-methyl groups, can create significant steric hindrance around the 6-amino group, slowing down the reaction.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. The use of microwave irradiation can also be effective in accelerating these reactions.[2]

  • Deactivation of the Amino Group: The electron-withdrawing nature of the 5-acetyl group reduces the nucleophilicity of the 6-amino group, making it less reactive towards the electrophilic carbonyl carbon of the aldehyde.

    • Solution 1: Acid Catalysis: The use of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the aldehyde carbonyl, making it more electrophilic and facilitating the attack by the less nucleophilic amino group.

    • Solution 2: Lewis Acid Catalysis: In cases where protic acids are not suitable, a mild Lewis acid catalyst can be employed to activate the aldehyde.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and equilibrium.

    • Solution: Protic solvents like ethanol are commonly used.[3] However, for less reactive substrates, high-boiling aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial, often in conjunction with heating.[2]

Problem 2: Unexpected Side Product Formation in Cyclocondensation Reactions

Q: I am trying to synthesize a pyrimido[4,5-d]pyrimidine derivative by reacting 5-Acetyl-6-amino-1,3-dimethyluracil with a 1,3-dielectrophile, but I am isolating a significant amount of an unexpected side product. How can I improve the regioselectivity?

A: The formation of side products in cyclocondensation reactions often points to competing reaction pathways. With 5-Acetyl-6-amino-1,3-dimethyluracil, the primary competing sites are the 6-amino group and the methyl of the 5-acetyl group.

Understanding the Competing Reaction Sites:

  • Pathway A (Desired): Nucleophilic attack of the 6-amino group on the electrophile, followed by cyclization.

  • Pathway B (Undesired): Deprotonation of the acetyl's methyl group to form an enolate, which then acts as a nucleophile.

Strategies to Enhance Regioselectivity:

  • Control of Reaction Temperature:

    • Rationale: Reactions at the 6-amino group are often kinetically favored at lower temperatures, while enolate formation may require higher temperatures or a stronger base.

    • Recommendation: Begin the reaction at a lower temperature (e.g., 0 °C to room temperature) and slowly warm if necessary. Monitor the reaction progress closely by TLC or LC-MS to track the formation of the desired product versus side products.

  • Choice of Base:

    • Rationale: The choice of base is critical. A strong, non-nucleophilic base at low temperatures can selectively deprotonate the intended site without promoting side reactions.

    • Recommendation: Avoid strong, sterically hindered bases that might favor deprotonation of the acetyl methyl group. A milder base, such as a tertiary amine (e.g., triethylamine, diisopropylethylamine), may favor reaction at the 6-amino group.

  • Protecting Group Strategy:

    • Rationale: If regioselectivity remains a persistent issue, a protecting group strategy can be employed to temporarily block one of the reactive sites.[4][5]

    • Recommendation: The 6-amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. This would allow for selective reaction at the acetyl group. Subsequent deprotection would then reveal the amino group for further functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions with 5-Acetyl-6-amino-1,3-dimethyluracil?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: The 6-amino group is an electron-donating group, which would typically activate the C5 position for electrophilic attack. However, the 5-acetyl group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards electrophilic substitution and reduces the nucleophilicity of the 6-amino group.

  • Steric Effects: The 5-acetyl group and the N-methyl groups create steric bulk around the 6-amino group and the C5 position, which can hinder the approach of bulky reagents.

The interplay of these factors determines the most likely site of reaction under a given set of conditions.

Q2: How can I confirm the regiochemistry of my reaction product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine ring and the substituents can provide crucial information. For example, the formation of a Schiff base at the 6-amino position would result in the disappearance of the -NH₂ protons and the appearance of a new imine proton signal.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the substitution pattern.

    • 2D NMR (COSY, HMBC, HSQC, NOESY): These experiments are invaluable for establishing connectivity and spatial relationships between atoms, which can definitively confirm the regiochemistry. For instance, an HMBC experiment can show long-range correlations between the protons of a newly introduced group and the carbons of the pyrimidine ring, confirming the point of attachment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, ensuring that the reaction has proceeded as expected.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.

Q3: In electrophilic substitution reactions, is the C5 position still reactive despite the presence of the acetyl group?

A3: The C5 position in 6-aminouracil derivatives is typically highly nucleophilic and prone to electrophilic attack.[6] However, the strongly deactivating nature of the acetyl group at this position significantly reduces its reactivity towards electrophiles. Electrophilic substitution at C5 would require harsh reaction conditions and may lead to a mixture of products or decomposition. It is more likely that electrophilic attack will occur at the 6-amino group if it is unprotected.

Experimental Protocols

Protocol 1: General Procedure for the Condensation of 5-Acetyl-6-amino-1,3-dimethyluracil with an Aldehyde
  • To a solution of 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 eq) in anhydrous ethanol (0.1 M), add the desired aldehyde (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Table 1: Troubleshooting Condensation Reactions
Observation Potential Cause Suggested Action
Low ConversionSteric hindrance/deactivationIncrease temperature, use microwave irradiation, add acid catalyst.
Multiple ProductsCompeting side reactionsOptimize temperature and catalyst; consider a protecting group strategy.
DecompositionHarsh reaction conditionsUse a milder catalyst, lower the reaction temperature.

Visualizing Reaction Pathways

Diagram 1: Competing Nucleophilic Sitesdot

G cluster_0 5-Acetyl-6-amino-1,3-dimethyluracil cluster_1 Electrophile (E+) cluster_2 Potential Reaction Pathways A 6-Amino Group (Nucleophilic Nitrogen) P1 Pathway A: Reaction at Amino Group A->P1 Desired Pathway (e.g., Schiff Base Formation) B 5-Acetyl Group (Enolizable Methyl Protons) P2 Pathway B: Reaction at Acetyl Methyl B->P2 Potential Side Reaction (e.g., Aldol Condensation) E Electrophilic Center

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Conversion of 5-Acetyl-6-amino-1,3-dimethyluracil

Welcome to the technical support center for the catalytic conversion of 5-Acetyl-6-amino-1,3-dimethyluracil. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic conversion of 5-Acetyl-6-amino-1,3-dimethyluracil. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with the catalytic conversion of 5-Acetyl-6-amino-1,3-dimethyluracil:

Q1: What are the primary catalytic transformations for the acetyl group on 5-Acetyl-6-amino-1,3-dimethyluracil?

The acetyl group at the C-5 position is a versatile handle for further functionalization. The two most common and efficient catalytic conversions are:

  • Catalytic Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol (a 1-hydroxyethyl group).

  • Catalytic Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine, depending on the amine source used in the reaction.[1][2]

Q2: I'm concerned about the stability of the uracil ring during catalytic hydrogenation. Is this a valid concern?

Yes, it is. While the uracil ring is aromatic in nature, under harsh hydrogenation conditions (high pressure, high temperature, and highly active catalysts like Raney Nickel), the C=C double bonds within the ring can be reduced.[3][4] Therefore, chemoselectivity is a critical consideration. The key is to choose a catalytic system that is selective for the ketone reduction under milder conditions.

Q3: Can the 6-amino group interfere with the catalysis?

Absolutely. The lone pair of electrons on the nitrogen of the 6-amino group, as well as the nitrogen atoms within the pyrimidine ring, can coordinate with the metal center of the catalyst. This can lead to catalyst inhibition or deactivation, a phenomenon often referred to as catalyst poisoning.[5][6] The choice of catalyst and ligands is crucial to mitigate this effect.

Q4: What is the difference between homogeneous and heterogeneous catalysis for this conversion?

  • Heterogeneous catalysts (e.g., Palladium on carbon, Raney Nickel) are in a different phase from the reaction mixture (solid catalyst in a liquid solution).[7] They are generally easier to separate from the reaction mixture, simplifying product purification. However, they can sometimes be less selective.

  • Homogeneous catalysts (e.g., Iridium or Rhodium complexes with specific ligands) are soluble in the reaction medium. They often offer higher selectivity and activity under milder conditions but require more complex methods for removal from the final product.

II. Troubleshooting Guides

Problem 1: Low or No Conversion

Possible Causes & Solutions

  • Catalyst Inactivity or Deactivation:

    • Cause: The catalyst may be poisoned by the substrate's amino group or by impurities in the starting material, solvent, or gases.[8][9]

    • Solution:

      • Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.

      • Consider using a catalyst known to be more tolerant to amines. For reductive amination, certain Iridium-based catalysts are designed for this purpose.[10]

      • Increase the catalyst loading, but be mindful of potential side reactions.

  • Inadequate Reaction Conditions:

    • Cause: The temperature, pressure, or reaction time may be insufficient for the chosen catalyst.

    • Solution:

      • Gradually increase the temperature and/or pressure, while carefully monitoring for side product formation via techniques like TLC or LC-MS.

      • Extend the reaction time.

      • For reductive amination, ensure the pH of the reaction is suitable for imine formation. The addition of a catalytic amount of a mild acid can sometimes be beneficial.[11]

  • Poor Catalyst/Substrate Interaction:

    • Cause: The chosen solvent may not be optimal for the reaction, leading to poor solubility of the substrate or poor interaction with the catalyst surface (in the case of heterogeneous catalysis).

    • Solution:

      • Screen a range of solvents. For hydrogenations, polar aprotic solvents like ethanol, methanol, or THF are common.

      • Ensure adequate stirring to maintain a good suspension of the catalyst (for heterogeneous systems).

Problem 2: Poor Selectivity (e.g., Reduction of the Uracil Ring)

Possible Causes & Solutions

  • Overly Aggressive Catalyst or Conditions:

    • Cause: The combination of catalyst, temperature, and pressure is too harsh, leading to the reduction of the uracil ring.

    • Solution:

      • Switch to a less reactive catalyst. For example, if using Raney Nickel, consider Palladium on carbon (Pd/C) or a homogeneous catalyst.[3]

      • Reduce the hydrogen pressure and/or reaction temperature.

      • Consider transfer hydrogenation, which often proceeds under milder conditions.[12]

      • For simple reduction to the alcohol, a chemical reductant like sodium borohydride (NaBH₄) might offer better chemoselectivity for the ketone over the ring system.[3]

Problem 3: Formation of By-products in Reductive Amination

Possible Causes & Solutions

  • Formation of the Corresponding Alcohol:

    • Cause: The rate of ketone reduction is competing with or exceeding the rate of imine formation and subsequent reduction.

    • Solution:

      • In a two-step, one-pot procedure, allow the ketone and amine to stir together for a period to facilitate imine formation before introducing the reducing agent.

      • The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[13]

      • Select a catalyst that is more specific for imine reduction over ketone reduction.

  • Over-alkylation of the Amine:

    • Cause: The newly formed primary or secondary amine product reacts further with the starting ketone.[2]

    • Solution:

      • Use a large excess of the aminating agent (e.g., ammonia for a primary amine) to outcompete the product amine in reacting with the ketone.

      • If possible, perform the reaction at a lower concentration to disfavor the bimolecular side reaction.

III. Experimental Protocols & Workflows

Workflow for Catalyst Screening and Optimization

G cluster_0 Phase 1: Initial Catalyst Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Troubleshooting start Define Target Transformation (Reduction or Reductive Amination) screen Screen a Panel of Catalysts (e.g., Pd/C, Raney Ni, Ir-complex) start->screen analyze1 Analyze Reaction Outcome (TLC, LC-MS for Conversion & Selectivity) screen->analyze1 optimize Optimize Key Parameters: - Solvent - Temperature - Pressure - Reagent Stoichiometry analyze1->optimize Select Promising Catalyst(s) analyze2 Monitor Yield and Purity (LC-MS, NMR) optimize->analyze2 troubleshoot Address Issues: - Low Conversion - Poor Selectivity - By-product Formation analyze2->troubleshoot If Issues Persist end Finalized, Optimized Protocol analyze2->end If Successful refine Refine Protocol Based on Troubleshooting Guide troubleshoot->refine refine->optimize Re-optimize

Caption: A generalized workflow for catalyst screening and optimization.

Protocol 1: Catalytic Reduction of the Acetyl Group to a 1-Hydroxyethyl Group

Catalyst: 10% Palladium on Carbon (Pd/C)

  • Reaction Setup:

    • To a hydrogenation vessel, add 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 eq).

    • Add 10% Pd/C (5-10 mol%).

    • Add a suitable solvent (e.g., ethanol or methanol) to achieve a concentration of approximately 0.1 M.

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Catalytic Reductive Amination to a Primary Amine

Catalyst System: Iridium-based catalyst with ammonium formate as the amine and hydrogen source.[1][10]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 eq).

    • Add ammonium formate (5-10 eq).

    • Add the Iridium catalyst (e.g., a Cp*Ir complex, 1-2 mol%).

    • Add a suitable solvent (e.g., methanol).

  • Reaction:

    • Heat the reaction mixture to reflux.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove excess ammonium formate.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography.

IV. Catalyst Selection Guide

Transformation Catalyst Advantages Potential Issues & Considerations
Reduction to Alcohol Pd/C Readily available, easy to handle, effective for ketone reduction.Can be sensitive to amine poisoning; risk of ring hydrogenation under harsh conditions.
Raney Nickel Highly active for ketone reduction.[3][4]High activity can lead to poor selectivity (ring reduction); pyrophoric when dry.[14]
Homogeneous Rh or Ru complexes High selectivity, milder reaction conditions.More expensive, catalyst removal can be challenging.
Reductive Amination Iridium complexes High activity and selectivity for reductive amination, often tolerant to functional groups.[10][13]Higher cost compared to some heterogeneous catalysts.
Pd/C with a separate reducing agent (e.g., H₂ or silanes) Versatile and widely used.Potential for competing alcohol formation; catalyst poisoning.
Cobalt-based catalysts Can be prepared in situ from simple precursors; good selectivity.[1]May require optimization for specific substrates.

V. Mechanistic Considerations

Catalytic Hydrogenation Pathway

G A H₂ adsorbs onto catalyst surface B Ketone coordinates to catalyst A->B H-H bond cleavage C Stepwise hydrogen transfer B->C C=O π-bond interaction D Product alcohol desorbs C->D Formation of C-H and O-H bonds

Caption: Simplified mechanism of catalytic hydrogenation of a ketone.

Reductive Amination Pathway

G A Ketone + Amine B Carbinolamine Intermediate A->B Nucleophilic attack C Imine/Iminium Ion B->C Dehydration D Final Amine Product C->D Catalytic Reduction

Caption: General pathway for reductive amination of a ketone.[15]

VI. References

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. (2020). YouTube. [Link]

  • 21.7: Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. (2020). Chemistry LibreTexts. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). National Institutes of Health. [Link]

  • New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. [Link]

  • Palladium-Catalyzed Acetylation of Arenes. (2014). ACS Publications. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. (n.d.). ACS Publications. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. (2023). Preprints.org. [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Royal Society of Chemistry. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (n.d.). MDPI. [Link]

  • Reaction of uracil and thymine derivatives with sodium bisulfite. Studies on the mechanism and reduction of the adduct. (n.d.). National Institutes of Health. [Link]

  • Raney nickel. (n.d.). Wikipedia. [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Homogeneous catalysis using iron complexes: recent developments in selective reductions. (2011). Royal Society of Chemistry. [Link]

  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. (n.d.). National Institutes of Health. [Link]

  • raney nickel reductions-part i. (n.d.). Indian Academy of Sciences. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). American Chemical Society. [Link]

  • Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. (n.d.). OAText. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. (n.d.). National Institutes of Health. [Link]

  • Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides, Aluminum Hydrides, or Boranes. (n.d.). Science of Synthesis. [Link]

  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1. (n.d.). ACS Publications. [Link]

  • Amination of substituted 2-chloropyridines or pyrimidines promoted by... (n.d.). ResearchGate. [Link]

  • Carbonylation of heterocycles by homogeneous catalysts. (n.d.). Royal Society of Chemistry. [Link]

  • Intramolecular Interactions in Derivatives of Uracil Tautomers. (n.d.). National Institutes of Health. [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. (2025). ResearchGate. [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. [Link]

  • O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. (n.d.). ACS Publications. [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. (2025). ResearchGate. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. (2024). National Institutes of Health. [Link]

  • Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. (2023). National Institutes of Health. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). n.d. [Link]

  • Palladium-Catalyzed Acetylation of Arenes. (2014). Sci-Hub. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Evaluation of Pyrimido[4,5-d]pyrimidines Derived from 6-Aminouracil Precursors

Introduction: The Therapeutic Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrimido[4,5-d]pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to purine ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimido[4,5-d]pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to purine has made it a cornerstone for designing molecules that can interact with a multitude of biological targets. Compounds bearing this fused heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] This diversity stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve desired potency and selectivity.

A common and efficient entry point to this versatile scaffold is through the use of 6-aminouracil derivatives, particularly 6-amino-1,3-dimethyluracil.[3][4] This readily available precursor serves as a binucleophile, enabling elegant one-pot, multi-component reactions to construct the fused ring system.[4][5] The introduction of a 5-acetyl group to this precursor, creating "5-Acetyl-6-amino-1,3-dimethyluracil," offers an additional reactive handle and modulates the electronic nature of the pyrimidine ring, potentially influencing both the synthetic outcome and the biological profile of the final products.

This guide provides an in-depth comparison of the biological performance of various pyrimido[4,5-d]pyrimidine derivatives, grounded in experimental data from peer-reviewed literature. We will delve into their anticancer and kinase inhibitory activities, explore their antimicrobial potential, and present the detailed, validated protocols necessary for their evaluation in a research setting.

Synthetic Strategy: From Uracil to Fused Heterocycle

The construction of the pyrimido[4,5-d]pyrimidine core from 6-amino-1,3-dimethyluracil is often achieved through a multicomponent reaction, a testament to synthetic efficiency.[6] A common approach involves the condensation of the aminouracil with an aldehyde and another amine-containing component, such as urea or primary amines.[3] This reaction typically proceeds via the formation of an intermediate that undergoes intramolecular cyclization to yield the final fused-ring product.[3][4]

The presence of a 5-acetyl group on the starting uracil introduces an electron-withdrawing character at the C5 position, which is often a site of nucleophilic attack in subsequent cyclization steps. This modification can influence reaction rates and potentially open avenues for further derivatization.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these compounds.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (5-Acetyl-6-amino-1,3-dimethyluracil, Aldehydes, Amines) reaction Multicomponent Reaction (e.g., One-pot condensation) start->reaction product Crude Pyrimido[4,5-d]pyrimidine Derivatives reaction->product purify Purification (Crystallization, Chromatography) product->purify charac Structural Characterization (NMR, MS, IR) purify->charac primary_screen Primary Screening (e.g., Cytotoxicity - MTT Assay) charac->primary_screen Pure Compounds antimicrobial_screen Antimicrobial Screening (e.g., MIC Determination) charac->antimicrobial_screen secondary_screen Secondary / Mechanistic Assays primary_screen->secondary_screen Active 'Hits' data_analysis Data Analysis (IC50 / MIC Calculation) antimicrobial_screen->data_analysis secondary_screen->data_analysis

Caption: General workflow from synthesis to biological evaluation.

Comparative Biological Evaluation

The true value of a chemical scaffold is realized through rigorous biological testing. The pyrimido[4,5-d]pyrimidine core has been extensively evaluated against various therapeutic targets.

Anticancer and Kinase Inhibitory Activity

A primary focus of research on pyrimido[4,5-d]pyrimidines has been their potential as anticancer agents.[2][7] Many derivatives function by inhibiting protein kinases, enzymes that are often dysregulated in cancer cells and play a crucial role in cell signaling pathways that control growth, proliferation, and survival.[6][8] The scaffold's structural similarity to the adenine ring of ATP allows it to act as a competitive inhibitor at the ATP-binding site of kinases.[9]

Several studies have identified potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, which are critical for cell cycle progression.[10] For example, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines showed potent CDK2 inhibitory activity, with some compounds being more active than the reference drug Roscovitine.[10] Another key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose inhibition is a validated strategy in cancer therapy.[11]

The diagram below illustrates the general mechanism of kinase inhibition.

G cluster_pathway Kinase Signaling Pathway rtk Receptor Tyrosine Kinase (e.g., EGFR) p_substrate Phosphorylated Substrate Protein rtk->p_substrate Phosphorylation blocked INHIBITED rtk->blocked atp ATP atp->rtk substrate Substrate Protein substrate->rtk downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor inhibitor->rtk Competes with ATP blocked->p_substrate

Caption: Mechanism of action for kinase inhibition.

Comparative Anticancer & Kinase Inhibitory Data

Compound SeriesTargetKey Compound ExampleReported IC₅₀ (µM)Reference StandardIC₅₀ of Standard (µM)Source
2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidinesCDK2Compound 7f0.05RoscovitineNot specified, but 7f is more active[10]
2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidinesCDK2Compound 7e0.25RoscovitineNot specified[10]
2,5,7-Trisubstituted Pyrimido[4,5-d]pyrimidinesCDK2Compound 7a0.31RoscovitineNot specified[10]
Pyrimido[4,5-b]indol-4-aminesCK1δ/εCompound 1d0.6--[12]
Pyrimido[5,4-b]indol-4-aminesCK1δ/εCompound 3a0.7--[12]
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesHCoV-229E (Antiviral)Compound 7f- (EC₅₀ reported)Erlotinib, IcotinibPerformed significantly better[8]
Antimicrobial Activity

The fused pyrimidine nucleus is also a key feature in compounds with significant antimicrobial activity.[13] These derivatives have been evaluated against a range of bacterial and fungal pathogens. The mechanism of action can vary, but some are known to act as antifolates, interfering with the folic acid synthesis pathway that is essential for microbial survival.[1][2]

Performance is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[14]

Comparative Antimicrobial Data

Compound SeriesTest OrganismGram StainMIC (µg/mL)Positive ControlSource
Pyrimido[4,5-d]pyrimidine DerivativesStaphylococcus aureusGram-positiveVaries by derivativeStandard Antibiotics[1][2]
Pyrimido[4,5-d]pyrimidine DerivativesEscherichia coliGram-negativeVaries by derivativeStandard Antibiotics[1][2]
Pyrimido[4,5-d]pyrimidine DerivativesCandida albicansFungusVaries by derivativeAntifungal Agent[1][2]
Pyrimido[5,4-d]pyrimidine DerivativesTrypanosoma bruceiProtozoa0.9 - 13.4 (IC₅₀)-[15]
Pyrimido[5,4-d]pyrimidine DerivativesLeishmania infantumProtozoa3.13 (IC₅₀)-[15]
(Note: Specific MIC values are highly dependent on the exact substitutions on the pyrimido[4,5-d]pyrimidine core and are best sourced from specific primary literature for the derivative of interest.)

Essential Experimental Protocols

Reproducibility and accuracy are paramount in biological evaluation. The following protocols are standardized, self-validating methodologies for assessing the cytotoxic and antimicrobial activities of novel pyrimido[4,5-d]pyrimidine derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[16] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan.[16] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[16]

Materials:

  • 96-well flat-bottom sterile plates

  • Test pyrimido[4,5-d]pyrimidine compounds, dissolved in DMSO (stock solution)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Prepare a cell suspension of the desired density (e.g., 5,000-10,000 cells/100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[17]

    • Include wells for controls: "medium only" for blank and "cells with vehicle (DMSO)" for untreated control.

    • Incubate the plate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the stock solution.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.[17]

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Subtract the average OD of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid medium.[14] The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.[20]

Materials:

  • 96-well sterile microtiter plates

  • Test pyrimido[4,5-d]pyrimidine compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland turbidity standard

  • Positive control (standard antibiotic) and negative control (broth only)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[21]

    • Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][21]

  • Compound Dilution:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard 50 µL from the last well. This creates a plate with serially diluted compounds in a 50 µL volume.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum (from Step 1) to each well, bringing the final volume to 100 µL.

    • Ensure to include control wells:

      • Positive Control: Wells with inoculum but no compound.

      • Negative Control: Wells with broth only (no inoculum, no compound).

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-20 hours.[20]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[20] This can be confirmed by reading the OD at 600 nm.

Conclusion and Future Outlook

The pyrimido[4,5-d]pyrimidine scaffold, accessible from precursors like 5-Acetyl-6-amino-1,3-dimethyluracil, remains a highly fertile ground for drug discovery. The experimental data consistently demonstrates its potential to yield potent inhibitors of key therapeutic targets, particularly in oncology and infectious diseases. The true strength of this scaffold lies in its synthetic tractability, which allows for the creation of large, diverse libraries of compounds for screening.

Future research should focus on leveraging structure-activity relationship (SAR) data to design derivatives with enhanced selectivity and improved pharmacokinetic profiles. Exploring novel multicomponent reactions and derivatizing the core at less-explored positions could unlock new biological activities. As demonstrated in this guide, a systematic approach to biological evaluation, using robust and validated protocols, is critical to successfully identifying and advancing promising new therapeutic candidates from this remarkable class of compounds.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

  • Cruz, J. S., & Aguiar, A. P. de. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138–2168. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Bentham Science. Available at: [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). National Institutes of Health. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health. Available at: [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. (n.d.). ResearchGate. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. Available at: [Link]

  • Synthesis of pyrimido[4,5-d]pyrimidine 11. (n.d.). ResearchGate. Available at: [Link]

  • Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. (2012). National Institutes of Health. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Available at: [Link]

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Comparative

A-Comparative-Guide-to-the-Synthetic-Utility-of-5-Acetyl-6-amino-1,3-dimethyluracil-vs-6-Aminouracil

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the path of a synthetic route. Uracil derivatives, core components of nuc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the path of a synthetic route. Uracil derivatives, core components of nucleic acids, are privileged scaffolds in medicinal chemistry, offering a versatile platform for creating diverse bioactive molecules. This guide provides an in-depth technical comparison between two key uracil-based synthons: the classic 6-aminouracil and the more tailored 5-Acetyl-6-amino-1,3-dimethyluracil . We will dissect their structural nuances, compare their reactivity profiles with supporting data, and provide field-proven protocols to illustrate their distinct synthetic applications.

Structural and Physicochemical Profiles: More Than Just Analogs

At first glance, both molecules share the 6-aminopyrimidine-2,4-dione core. However, their substituents fundamentally alter their electronic properties, solubility, and ultimately, their synthetic behavior.

Feature6-Aminouracil 5-Acetyl-6-amino-1,3-dimethyluracil
Structure 6-Aminouracil Structure5-Acetyl-6-amino-1,3-dimethyluracil Structure
Key Reactive Sites C5 (nucleophilic), 6-NH₂ (nucleophilic), N1-H & N3-H (acidic)6-NH₂ (nucleophilic), Acetyl C=O (electrophilic), Acetyl α-H (acidic)
Electronic Nature Electron-rich enamine system. 6-NH₂ group strongly activates the C5 position for electrophilic attack.C5 position is sterically hindered and electronically deactivated by the acetyl group. N-methyl groups are weakly electron-donating.
Solubility Generally poor in common organic solvents, soluble in aqueous base.Significantly improved solubility in organic solvents (e.g., DMF, DMSO, chlorinated solvents).
N-H Acidity N1 and N3 protons are acidic and can be deprotonated, leading to potential side reactions.N1 and N3 positions are blocked by methyl groups, preventing deprotonation and acting as permanent protecting groups.
Expert Analysis of Structural Differences:

The primary distinction lies in the electronic character of the C5 position. In 6-aminouracil , the lone pair of the 6-amino group delocalizes into the pyrimidine ring, creating a highly electron-rich C5 carbon. This makes it an exceptional nucleophile, akin to an enamine, and the primary site for electrophilic attack.[1]

Conversely, 5-Acetyl-6-amino-1,3-dimethyluracil has three crucial modifications:

  • C5-Acetyl Group : This potent electron-withdrawing group completely reverses the electronic nature of the C5 position, rendering it inert to electrophilic substitution. It also introduces a new set of reactive handles: an electrophilic carbonyl center and acidic α-protons.

  • N1,N3-Dimethyl Groups : These groups are not merely passive additions. They serve as invaluable "built-in" protecting groups, preventing reactions at the ring nitrogens. This is a significant practical advantage, as it obviates the need for separate protection/deprotection steps, streamlining synthetic sequences. Furthermore, they disrupt the hydrogen-bonding network present in solid 6-aminouracil, drastically improving its solubility in organic media and allowing for a broader range of reaction conditions.

Comparative Reactivity and Synthetic Applications

The choice between these two reagents is dictated by the desired transformation. Their reactivity profiles are not just different; they are often orthogonal, enabling the synthesis of distinct classes of compounds.

A. Electrophilic Substitution at C5: The Defining Difference

This is the hallmark reaction of 6-aminouracil and its derivatives. The activated C5 position readily reacts with a variety of electrophiles.

  • 6-Aminouracil Utility : It is the precursor of choice for introducing substituents at the C5 position. This includes reactions such as:

    • Azo coupling : Reacts with diazonium salts to form 5-azo derivatives.

    • Nitrosation : Forms 5-nitroso compounds, which can be reduced to 5,6-diaminouracils.

    • Halogenation : Undergoes bromination or chlorination at C5.

    • Michael Addition : Acts as a potent Michael donor, adding to α,β-unsaturated systems. This is a cornerstone of fused heterocycle synthesis.[2]

  • 5-Acetyl-6-amino-1,3-dimethyluracil Utility : It does not undergo electrophilic substitution at C5. This pathway is completely shut down. Researchers should select this molecule when C5 substitution is undesirable and reactivity is needed elsewhere.

B. Annulation and Fused Ring Synthesis: Divergent Pathways

Both molecules are excellent starting materials for fused heterocyclic systems, particularly pyridopyrimidines, which are prevalent in pharmacologically active compounds.[3] However, they achieve this through fundamentally different mechanisms.

6-Aminouracil typically reacts as a binucleophile involving the C5 and the 6-amino group. A classic example is the synthesis of pyrido[2,3-d]pyrimidines via condensation with α,β-unsaturated ketones.

  • Causality of Mechanism : The reaction is initiated by a nucleophilic Michael-type addition of the electron-rich C5 carbon of 6-aminouracil to the β-carbon of the unsaturated ketone.[1] This is followed by an intramolecular cyclization via attack of the 6-amino group on the ketone's carbonyl carbon, and subsequent dehydration/aromatization. Acidic conditions can favor this pathway by activating the ketone.[2]

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine from 6-Aminouracil start 6-Aminouracil + α,β-Unsaturated Ketone step1 Michael Addition (C5 attacks β-carbon) start->step1 step2 Intramolecular Cyclization (N6 attacks C=O) step1->step2 step3 Dehydration & Aromatization step2->step3 end Pyrido[2,3-d]pyrimidine Product step3->end

Fig. 1: Workflow for heterocycle synthesis using 6-aminouracil.

With the C5 position deactivated, this molecule utilizes the 6-amino group and the adjacent acetyl group for annulation. This allows for the synthesis of different fused systems, such as pyrazolo[3,4-d]pyrimidines.

  • Causality of Mechanism : The 6-amino group acts as a standard nucleophile, while the acetyl group provides an electrophilic carbonyl or a nucleophilic enol/enolate. For example, reaction with hydrazine attacks the highly electrophilic acetyl carbonyl, followed by cyclization and dehydration to form a fused pyrazole ring.

G cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidine start 5-Acetyl-6-amino-1,3-dimethyluracil + Hydrazine step1 Nucleophilic Attack (Hydrazine on Acetyl C=O) start->step1 step2 Formation of Hydrazone Intermediate step1->step2 step3 Intramolecular Cyclization (N6 attacks imine-like carbon) step2->step3 step4 Dehydration step3->step4 end Pyrazolo[3,4-d]pyrimidine Product step4->end

Fig. 2: Workflow for heterocycle synthesis using the acetyl derivative.

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating. Successful product formation, confirmed by standard analytical techniques (NMR, MS, m.p.), validates the predicted reactivity and the choice of starting material.

Protocol 1: Synthesis of 5,7-Diaryl-5,8-dihydropyrido[2,3-d]pyrimidine from 6-Aminouracil

This protocol demonstrates the classic reactivity of the C5 position in 6-aminouracil. The formation of the dihydropyridopyrimidine product is direct evidence of the Michael addition pathway.

  • Objective : To illustrate the utility of 6-aminouracil as a C5 nucleophile in a heterocyclization reaction.

  • Methodology (Adapted from Chebanov, V. A., et al.[2]):

    • To a flask, add 6-aminouracil (1.0 mmol) and an appropriate chalcone (α,β-unsaturated ketone, 1.0 mmol).

    • Add glacial acetic acid (5-10 mL) as the solvent and catalyst. Acetic acid protonates the chalcone carbonyl, activating it for nucleophilic attack.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

    • Monitor the reaction by TLC. The disappearance of the starting materials typically occurs within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Expected Outcome : Formation of the corresponding 5,7-diaryl-5,8-dihydropyrido[2,3-d]pyrimidine derivative. Yields are typically moderate to good. The product can be further oxidized to the aromatic pyridopyrimidine if desired.[2]

Protocol 2: Synthesis of 3-Methyl-1,6,8-trimethylpyrazolo[3,4-d]pyrimidine-4(5H)-one

This protocol showcases the alternative reactivity of the 5-acetyl derivative, where the reaction is directed to the acetyl group and the 6-amino function.

  • Objective : To demonstrate the selective synthesis of a fused pyrazole ring system, impossible to achieve with standard 6-aminouracil.

  • Methodology :

    • In a round-bottom flask, dissolve 5-Acetyl-6-amino-1,3-dimethyluracil (1.0 mmol) in ethanol or acetic acid (10 mL). The enhanced solubility of this starting material facilitates a homogeneous reaction.

    • Add methylhydrazine (1.1 mmol) to the solution. The use of a substituted hydrazine allows for regioselective synthesis.

    • Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization (e.g., from ethanol) or column chromatography.

  • Expected Outcome : Formation of the target pyrazolo[3,4-d]pyrimidine. The N-methyl groups remain intact, and the reaction proceeds cleanly without involving the pyrimidine ring itself, demonstrating the precise control offered by this synthon.

Summary of Synthetic Utility

The comparative advantages and disadvantages are summarized below to guide your selection process.

Parameter6-Aminouracil5-Acetyl-6-amino-1,3-dimethyluracil
Primary Use Case Synthesis of C5-substituted uracils and fused pyridines via [C5+N6] annulation.Synthesis of fused heterocycles (pyrazoles, isoxazoles, etc.) via [N6+Acetyl] annulation.
Key Advantage High reactivity at C5 allows for a wide range of electrophilic substitutions and Michael additions.[3]Orthogonal reactivity, improved solubility, and "built-in" N1, N3 protection, leading to cleaner reactions and simplified workflows.
Main Limitation Poor solubility in organic solvents. Competing reactivity between C5, N6, N1, and N3 can lead to side products or require protection strategies.The C5 position is unreactive towards electrophiles, making it unsuitable for syntheses requiring C5 functionalization.
Best For... Projects requiring functionalization at the C5 position or building traditional pyridopyrimidine scaffolds.Multi-step syntheses where solubility is key, N-protection is desired, and novel fused ring systems are targeted via the acetyl group.

Conclusion and Recommendation

6-Aminouracil remains an indispensable and cost-effective tool for synthetic chemists, particularly for creating C5-functionalized uracils and a broad range of fused pyridopyrimidines. Its utility is rooted in the powerful enamine-like nucleophilicity of its C5 position.

However, 5-Acetyl-6-amino-1,3-dimethyluracil should not be viewed as a mere substitute but as a sophisticated, second-generation building block. It offers a solution to the primary challenges of its predecessor: poor solubility and competing reactivity at the ring nitrogens. By deactivating the C5 position and introducing the versatile acetyl handle, it opens up entirely new avenues for constructing complex, N-alkylated heterocyclic systems that are difficult or impossible to access from 6-aminouracil.

Final Recommendation: Your choice of reagent should be strategy-driven.

  • For direct C5 functionalization, 6-aminouracil is your starting point.

  • For syntheses where solubility, regiocontrol, and novel annulation strategies are paramount, 5-Acetyl-6-amino-1,3-dimethyluracil provides a distinct and powerful advantage, often justifying its higher initial cost through simplified procedures and cleaner outcomes.

References

  • Al-dujaili, A. H., & Al-Amiery, A. A. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-36. Available at: [Link]

  • Bardagı, A. V., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2549-2586. Available at: [Link]

  • Chebanov, V. A., Saraev, V. E., Gura, E. A., Desenko, S. M., & Musatov, V. I. (2005). Some Aspects of Reaction of 6-Aminouracil and 6-Amino-2-Thiouracil with α,β-Unsaturated Ketones. Collection of Czechoslovak Chemical Communications, 70(3), 350-362. Available at: [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Organic and Medicinal Chemistry International Journal, 11(2), 555809. Available at: [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. (2022). Google Patents. CN115260106A.
  • Shapiro, R., & Weisgras, J. M. (1970). Reactions of Uracil and Cytosine Derivatives with Sodium Bisulfite. A Specific Deamination Method. Biochemical and Biophysical Research Communications, 40(4), 839-843. Available at: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Anticancer Activity of Compounds Derived from 5-Acetyl-6-amino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The uracil scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The uracil scaffold, a fundamental component of nucleic acids, has long been recognized as a privileged structure in the design of therapeutic agents, particularly in oncology.[1][2] Strategic modifications of the uracil ring have led to the development of a diverse array of compounds with potent biological activities. Among these, derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil have emerged as a promising class of molecules with demonstrated in vitro anticancer properties. This guide provides a comprehensive comparison of the anticancer activity of various heterocyclic compounds synthesized from this versatile starting material, supported by experimental data and detailed protocols for key biological assays.

The Strategic Importance of the 5-Acetyl-6-amino-1,3-dimethyluracil Scaffold

5-Acetyl-6-amino-1,3-dimethyluracil serves as an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive sites—the amino group at the 6-position, the acetyl group at the 5-position, and the adjacent active methylene group—allows for a range of chemical transformations. This chemical versatility enables the construction of diverse molecular architectures, a crucial aspect in the exploration of structure-activity relationships (SAR) for anticancer drug discovery.

Comparative Analysis of Anticancer Activity

The primary focus of research in this area has been the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These classes of compounds have been shown to exhibit a broad spectrum of biological activities, including potent anticancer effects.[3][4]

Pyrido[2,3-d]pyrimidine Derivatives

The condensation of 6-amino-1,3-dimethyluracil with various aldehydes and active methylene compounds is a common strategy for the synthesis of pyrido[2,3-d]pyrimidine derivatives.[5][6] These compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
1 4-ChlorophenylHCT-11612.5[7]
2 4-MethoxyphenylHCT-11615.2[7]
3 3,4-DimethoxyphenylHCT-11610.8[7]
4 4-NitrophenylHePG-28.7[7]
5 2-ThienylHePG-211.3[7]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

The data in Table 1 highlights that substitutions on the phenyl ring of the pyrido[2,3-d]pyrimidine scaffold significantly influence the anticancer activity. For instance, electron-withdrawing groups like a nitro group (Compound 4) appear to enhance the cytotoxicity against the HePG-2 cell line.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another important class of heterocyclic compounds synthesized from aminouracil precursors that have shown promising anticancer activity.[4][8] Their structural similarity to purines allows them to interact with various biological targets, including protein kinases.[1]

Table 2: In Vitro Cytotoxicity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
6d 4-ChlorobenzylideneaminoMCF-74.6[9]
10b 4-MethoxybenzylideneaminoMCF-74.6[9]
12 PhenylthiosemicarbazideMCF-74.8[9]
10e 4-NitrobenzylideneaminoMCF-711[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

As shown in Table 2, several pyrazolo[3,4-d]pyrimidine derivatives exhibit potent cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line, with IC50 values in the low micromolar range.[9]

Mechanistic Insights into Anticancer Activity

The anticancer activity of these uracil derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis.

Induction of Apoptosis

Many of the synthesized compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a desirable characteristic for an anticancer agent as it leads to the selective elimination of tumor cells. Flow cytometric analysis using Annexin V-FITC and propidium iodide (PI) staining is a standard method to quantify the extent of apoptosis induction.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, some derivatives of 5-acetyl-6-amino-1,3-dimethyluracil have been found to cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocols

To ensure the reproducibility and validity of the in vitro anticancer evaluations, standardized and well-documented protocols are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of cell viability, which is a primary indicator of a compound's cytotoxic potential. The incubation times are selected to allow for sufficient time for the compounds to exert their effects on the cancer cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Causality Behind Experimental Choices: This assay is selected for its ability to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. The dual staining with PI allows for the distinction between different stages of cell death, providing a more detailed understanding of the compound's mechanism of action.

Visualizing the Path to Discovery

Workflow for In Vitro Anticancer Drug Screening

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification start 5-Acetyl-6-amino-1,3-dimethyluracil reaction Reaction with Aldehydes, Active Methylene Compounds, etc. start->reaction derivatives Library of Derivatives (e.g., Pyrido[2,3-d]pyrimidines) reaction->derivatives mtt MTT Assay (Cell Viability) derivatives->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle ic50 IC50 Determination cell_cycle->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: A streamlined workflow for the synthesis and in vitro anticancer evaluation of novel compounds.

Apoptosis Detection using Annexin V/PI Staining

G cluster_cells Cell Populations cluster_flow Flow Cytometry Quadrants live Live Cells (Annexin V- / PI-) q3 Q3 (Live) live->q3 early Early Apoptotic (Annexin V+ / PI-) q4 Q4 (Early Apoptotic) early->q4 late Late Apoptotic/Necrotic (Annexin V+ / PI+) q2 Q2 (Late Apoptotic/Necrotic) late->q2 q1 Q1 (Debris)

Caption: Quadrant analysis of flow cytometry data for apoptosis detection.

Conclusion and Future Directions

The derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil represent a rich source of novel anticancer candidates. The ease of synthesis and the potential for structural diversification make this scaffold highly attractive for medicinal chemists. The promising in vitro cytotoxic activities of the synthesized pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines warrant further investigation. Future studies should focus on expanding the library of derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets and in vivo efficacy studies, will be crucial in advancing the most potent compounds towards clinical development. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of the next generation of uracil-based anticancer drugs.

References

  • Al-Omair, M. A., Al-Abdullah, E. S., El-Emam, A. A., & El-Shafey, H. A. (2021).
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Journal of Heterocyclic Chemistry, 55(10), 2326-2336.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Sayed, M. A. (2010).
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015).
  • Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2015). Synthesis and in vitro cytotoxic activity of novel pyrido[2,3-d]pyrimidine derivatives. European journal of medicinal chemistry, 90, 539-548.
  • Hussein, A. A., & El-Mekabaty, A. (2021). Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. Arkivoc, 2021(1), 236-272.
  • Jain, S., & Shah, H. (2015). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European journal of medicinal chemistry, 90, 62-83.
  • Mohamed, S. F., & Flefel, E. M. (2020). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Mini-Reviews in Organic Chemistry, 17(5), 554-572.
  • Shaaban, M. R., El-Sayed, M. A., & El-Kashef, H. S. (2012). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Medicinal Chemistry Research, 21(9), 2133-2143.
  • Soliman, A. M., Ghorab, M. M., & Al-Said, M. S. (2013). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Archiv der Pharmazie, 346(1), 43-52.
  • ur Rahman, A., & Choudhary, M. I. (2001). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC advances, 11(88), 55948-55979.

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Comparative

Head-to-head comparison of catalysts for "5-Acetyl-6-amino-1,3-dimethyluracil" reactions

An Essential Guide to Catalysis in the Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil: A Head-to-Head Comparison For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Acety...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Catalysis in the Synthesis of 5-Acetyl-6-amino-1,3-dimethyluracil: A Head-to-Head Comparison

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Acetyl-6-amino-1,3-dimethyluracil and the Role of Catalysis

5-Acetyl-6-amino-1,3-dimethyluracil is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry. Its precursor, 6-amino-1,3-dimethyluracil, is a crucial intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug urapidil and the antiarrhythmic agent nifekalant.[1] The introduction of an acetyl group at the C5 position of the uracil ring can significantly modify the molecule's electronic properties and steric profile, offering new avenues for the development of novel therapeutic agents.

The synthesis of 5-acetyl-6-amino-1,3-dimethyluracil typically involves the acylation of 6-amino-1,3-dimethyluracil. The choice of catalyst for this reaction is paramount, as it directly influences the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comprehensive head-to-head comparison of various catalytic systems applicable to this transformation, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages.

The Chemistry of C5 Acylation in 6-Amino-1,3-dimethyluracil

The C5 position of the 6-amino-1,3-dimethyluracil ring is highly activated towards electrophilic substitution. The electron-donating nature of the amino group at C6 and the nitrogen atoms within the pyrimidine ring increases the electron density at C5, making it a nucleophilic center. The general mechanism for the acylation at this position is an electrophilic aromatic substitution, where an acylium ion or a polarized acylating agent is attacked by the electron-rich C5.

reactant 6-Amino-1,3-dimethyluracil intermediate Sigma Complex Intermediate reactant->intermediate Electrophilic Attack acylium Acylium Ion (CH3CO+) acylium->intermediate product 5-Acetyl-6-amino-1,3-dimethyluracil intermediate->product Deprotonation catalyst Catalyst product->catalyst Regenerates catalyst->acylium Generates

Caption: General mechanism of C5 acylation of 6-amino-1,3-dimethyluracil.

Classical Lewis Acids: The Friedel-Crafts Approach

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2][3] In the context of 5-acetyl-6-amino-1,3-dimethyluracil synthesis, a Lewis acid catalyst activates an acylating agent, typically acetic anhydride or acetyl chloride, to generate a highly electrophilic acylium ion.

Mechanism of Action:

The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to one of the oxygen atoms of the acylating agent, weakening the C-O or C-Cl bond and facilitating the formation of the acylium ion. This potent electrophile is then attacked by the C5 position of 6-amino-1,3-dimethyluracil. Subsequent deprotonation of the resulting sigma complex restores the aromaticity of the pyrimidine ring and yields the final product.

cluster_0 Catalytic Cycle catalyst AlCl₃ acylium_complex [CH₃CO]⁺[AlCl₃(OAc)]⁻ catalyst->acylium_complex Activates acylating_agent Acetic Anhydride acylating_agent->acylium_complex product_complex Product-AlCl₃ Complex acylium_complex->product_complex uracil 6-Amino-1,3-dimethyluracil uracil->product_complex Attacks Acylium product_complex->catalyst Releases product 5-Acetyl-6-amino-1,3-dimethyluracil product_complex->product Hydrolysis

Caption: Catalytic cycle for Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocol (Representative):

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane or nitrobenzene.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 6-amino-1,3-dimethyluracil (1 equivalent) in the same solvent is added slowly.

  • Acylation: Acetic anhydride (1.2 equivalents) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Performance Insights:

AdvantagesDisadvantages
High reactivity and often high yields.Requires stoichiometric amounts of the catalyst.
Well-established and widely understood mechanism.Catalyst is sensitive to moisture.
Applicable to a broad range of substrates.Generates significant amounts of acidic waste.
Potential for side reactions if not carefully controlled.

Heterogeneous Catalysts: A Greener Alternative with Zeolites

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and acidic properties, making them attractive as solid acid catalysts for Friedel-Crafts reactions.[4][5] They offer a more environmentally benign alternative to traditional Lewis acids.[6][7][8]

Mechanism of Action:

The Brønsted or Lewis acid sites within the zeolite framework protonate or coordinate with the acylating agent, enhancing its electrophilicity. The reaction then proceeds via an electrophilic attack of the activated acylating agent on the uracil ring. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction.

Experimental Protocol (Representative):

  • Catalyst Activation: The zeolite catalyst (e.g., H-ZSM-5 or H-Beta) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup: A round-bottom flask is charged with the activated zeolite (10-20 wt% of the limiting reagent), 6-amino-1,3-dimethyluracil (1 equivalent), and a high-boiling point solvent such as sulfolane or in a solvent-free system.

  • Reagent Addition: Acetic anhydride (1.5 equivalents) is added to the mixture.

  • Reaction: The mixture is heated to 100-150 °C with vigorous stirring for 6-24 hours. Reaction progress is monitored by TLC or GC-MS.

  • Workup: After cooling, the solid catalyst is filtered off. The filtrate is concentrated, and the residue is dissolved in an appropriate organic solvent. The organic solution is washed with water and brine, dried, and evaporated.

  • Purification: The crude product is purified by column chromatography or recrystallization. The recovered catalyst can be washed, dried, and reactivated for reuse.

Performance Insights:

AdvantagesDisadvantages
Catalyst is reusable and easily separated from the reaction mixture.May require higher temperatures and longer reaction times.
Reduced waste generation and environmentally friendly.Catalyst deactivation can occur due to coke formation.
Potential for high regioselectivity due to shape selectivity.Lower activity compared to classical Lewis acids.
Lower corrosivity compared to traditional Lewis acids.Diffusion limitations of reactants and products within the pores.

Organocatalysis: The Role of 4-Dimethylaminopyridine (DMAP)

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for a wide range of acylation reactions.[9] It is particularly effective for acylating sterically hindered or electronically deactivated alcohols and amines.

Mechanism of Action:

DMAP reacts with the acylating agent (acetic anhydride) to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself. The N-acetylpyridinium species is then readily attacked by the nucleophilic C5 position of 6-amino-1,3-dimethyluracil.

cluster_1 DMAP Catalytic Cycle dmap DMAP acetyl_pyridinium N-Acetylpyridinium Ion dmap->acetyl_pyridinium Reacts with acetic_anhydride Acetic Anhydride acetic_anhydride->acetyl_pyridinium product_dmap Product + DMAP acetyl_pyridinium->product_dmap uracil_substrate 6-Amino-1,3-dimethyluracil uracil_substrate->product_dmap Attacks product_dmap->dmap Regenerates product_final 5-Acetyl-6-amino-1,3-dimethyluracil product_dmap->product_final Releases

Caption: Catalytic cycle for DMAP-catalyzed acylation.

Experimental Protocol (Representative):

  • Setup: A round-bottom flask is charged with 6-amino-1,3-dimethyluracil (1 equivalent), DMAP (0.1-0.2 equivalents), and a suitable aprotic solvent such as dichloromethane, acetonitrile, or pyridine.

  • Reagent Addition: Acetic anhydride (1.5 equivalents) is added to the stirred solution at room temperature.

  • Reaction: The reaction is stirred at room temperature or gently heated (40-60 °C) for 1-6 hours. The progress is monitored by TLC.

  • Workup: The reaction mixture is diluted with the solvent and washed with dilute hydrochloric acid (to remove DMAP), water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Performance Insights:

AdvantagesDisadvantages
Mild reaction conditions.DMAP is toxic and needs to be handled with care.
High catalytic efficiency, requiring only a catalytic amount.The cost of DMAP can be a factor in large-scale synthesis.
Generally high yields and clean reactions.Removal of DMAP from the product can sometimes be challenging.
Tolerant of a wide range of functional groups.

Vilsmeier-Haack Type Acylation

The Vilsmeier-Haack reaction is typically used for formylation, but the principle can be extended to other acylations.[10][11][12] This method involves the formation of a Vilsmeier-type reagent from an amide and an activating agent, which then acts as the electrophile.

Mechanism of Action:

In a hypothetical acetylation scenario, N,N-dimethylacetamide could react with an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt. This species would then be attacked by the C5 position of 6-amino-1,3-dimethyluracil. A subsequent hydrolysis step would yield the acetylated product. It has been noted that under controlled conditions, formylation of 6-aminouracil can proceed without chlorination of the pyrimidine ring.[10]

Experimental Protocol (Representative):

  • Reagent Preparation: In a cooled flask (0 °C) under an inert atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise to N,N-dimethylacetamide (as both reagent and solvent). The mixture is stirred for 30 minutes to form the Vilsmeier-type reagent.

  • Substrate Addition: 6-amino-1,3-dimethyluracil (1 equivalent) is added portion-wise to the reagent, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is heated to 60-80 °C for 2-8 hours.

  • Workup: The mixture is cooled and carefully poured onto crushed ice with vigorous stirring. The solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) until the product precipitates.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Performance Insights:

AdvantagesDisadvantages
Utilizes relatively inexpensive reagents.The Vilsmeier reagent is highly reactive and moisture-sensitive.
Can be effective for electron-rich heterocyclic systems.Potential for side reactions, including chlorination of the uracil ring.
Often proceeds under relatively mild heating.The reaction can be highly exothermic and requires careful control.
Generates phosphorus-containing waste.

Summary of Catalyst Comparison

Catalyst SystemProposed MechanismTypical Reaction ConditionsKey AdvantagesPotential Drawbacks
Classical Lewis Acids (e.g., AlCl₃) Friedel-Crafts AcylationLow to ambient temperature, inert solventHigh reactivity, well-establishedStoichiometric amounts, moisture-sensitive, waste generation
Heterogeneous Catalysts (Zeolites) Solid Acid CatalysisHigh temperature, solvent or solvent-freeReusable, environmentally friendly, shape-selectiveLower activity, potential for catalyst deactivation
Organocatalysts (DMAP) Nucleophilic CatalysisMild temperature, aprotic solventHigh efficiency, mild conditions, clean reactionsToxicity of DMAP, cost for large-scale synthesis
Vilsmeier-Haack Type Reagents Electrophilic SubstitutionModerate heating, amide solventInexpensive reagents, effective for heterocyclesPotential for side reactions (chlorination), exothermic

Caption: Experimental workflow for the synthesis of 5-acetyl-6-amino-1,3-dimethyluracil.

Conclusion

The selection of an optimal catalyst for the synthesis of 5-acetyl-6-amino-1,3-dimethyluracil is a critical decision that balances reaction efficiency with practical and environmental considerations. For high reactivity and rapid conversion on a laboratory scale, traditional Lewis acids remain a viable, albeit environmentally taxing, option. For large-scale and more sustainable processes, heterogeneous catalysts like zeolites offer significant advantages in terms of reusability and waste reduction, though they may require more forcing conditions. Organocatalysis with DMAP provides a highly efficient and mild alternative, particularly suitable for substrates sensitive to harsh conditions, provided the cost and toxicity of the catalyst are managed. Vilsmeier-Haack type reagents present an economical but potentially less selective route.

Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and green chemistry objectives. This guide provides the foundational knowledge for researchers to make an informed decision and to develop a robust and efficient synthesis of this promising pharmaceutical intermediate.

References

  • Google Patents. (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil.
  • National Institutes of Health. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Retrieved from [Link]

  • Gaare, K., & Akporiaye, D. (1996). Modified zeolites as catalysts in the Friedel-Crafts acylation. Journal of Molecular Catalysis A: Chemical, 109(2), 177–187. Retrieved from [Link]

  • ResearchGate. (2004, January). Formylation of 6Aminouracil with Vilsmeier Reagent. Retrieved from [Link]

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. Retrieved from [Link]

  • MDPI. (n.d.). Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-promoted sulfenylation of 6-aminouracils under catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (2019, February 18). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

  • IJCRT.org. (2025, April). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. Retrieved from [Link]

  • Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • SciRP.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Intrinsic Stability of 5-Acetyl-6-amino-1,3-dimethyluracil and its Amino Analogs

Introduction: The Critical Role of Stability in Drug Discovery In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Discovery

In the landscape of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to resist degradation under various environmental conditions dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a comprehensive understanding of a molecule's stability profile from the earliest stages of research is not just a regulatory requirement but a fundamental scientific necessity.

This guide provides an in-depth comparative analysis of the stability of 5-Acetyl-6-amino-1,3-dimethyluracil , a promising heterocyclic scaffold, benchmarked against its close structural analogs: 6-Amino-1,3-dimethyluracil and 5,6-Diamino-1,3-dimethyluracil . Uracil derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer properties.[1] However, the stability of these molecules, particularly those with reactive functional groups like enamines, can be a significant challenge.[2]

Through a series of forced degradation studies, designed in accordance with International Council for Harmonisation (ICH) guidelines, we will explore the susceptibility of these compounds to hydrolysis, oxidation, heat, and light.[3][4] This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both a theoretical framework and practical, detailed protocols for assessing and comparing the stability of these valuable chemical entities.

The Analogs: Physicochemical Properties and Predicted Stability

The stability of a molecule is intrinsically linked to its structure. The introduction of different functional groups onto the uracil core can dramatically alter its electronic properties, hydrogen bonding capabilities, and susceptibility to chemical attack.[5]

  • 6-Amino-1,3-dimethyluracil (AMU): The parent compound in our study. Its key feature is an enamine moiety, which is known to be susceptible to hydrolysis.[2]

  • 5,6-Diamino-1,3-dimethyluracil (DAMU): The addition of a second amino group at the 5-position increases the electron density of the pyrimidine ring and introduces another potential site for oxidation.

  • 5-Acetyl-6-amino-1,3-dimethyluracil (AAMU): The focus of our investigation. The introduction of an electron-withdrawing acetyl group at the 5-position is expected to significantly impact the reactivity of the adjacent amino group and the overall stability of the molecule.

Below is a comparative table of their key physicochemical properties.

Property6-Amino-1,3-dimethyluracil (AMU)5,6-Diamino-1,3-dimethyluracil (DAMU)5-Acetyl-6-amino-1,3-dimethyluracil (AAMU)
Structure AMU StructureDAMU StructureAAMU Structure
Molecular Formula C₆H₉N₃O₂[6]C₆H₁₀N₄O₂[7]C₈H₁₁N₃O₃
Molecular Weight 155.15 g/mol [6]170.17 g/mol [7]197.19 g/mol
Appearance White to off-white powder[6]Solid(Predicted) Crystalline solid
Predicted Stability Moderately stable; enamine susceptible to hydrolysis.[2]Potentially less stable due to two amino groups, increasing susceptibility to oxidation.Potentially more stable to hydrolysis due to the electron-withdrawing acetyl group, but may be more susceptible to photodecomposition.

Forced Degradation: A Systematic Approach to Uncovering Instability

Forced degradation, or stress testing, is an essential tool in drug development.[8][9] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[9][10] Our approach is guided by the ICH Q1A guideline, which recommends stress testing to understand the intrinsic stability of the molecule.[3]

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome A Source 3 Analogs: AAMU, DAMU, AMU B Prepare Stock Solutions (e.g., in Methanol/Water) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (H₂O₂) B->D E Thermal Stress (Solid & Solution) B->E F Photolytic Stress (UV/Vis Light) B->F G Time-Point Sampling C->G D->G E->G F->G H HPLC-UV/DAD Analysis (Assay & Impurity Profile) G->H I LC-MS Analysis (Degradant Identification) H->I J Comparative Data Table I->J K Identify Degradation Pathways I->K L Method Validation Support I->L

Caption: Overall workflow for the comparative forced degradation study.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[9] We evaluated stability across a range of pH values to simulate conditions the API might encounter.

  • Rationale: The enamine and potential amide-like character of the uracil ring make it susceptible to acid- and base-catalyzed hydrolysis. Comparing the three analogs will reveal how the 5-position substituent (acetyl vs. amino vs. hydrogen) influences this susceptibility.

  • Conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Neutral: Purified Water at 60°C

    • Basic: 0.1 M NaOH at 60°C

Oxidative Stability

Oxidation can be a significant degradation route, especially for electron-rich molecules.

  • Rationale: The amino groups on the uracil ring are potential sites for oxidation. DAMU, with two amino groups, is hypothesized to be the most susceptible. Hydrogen peroxide is a standard oxidant used in forced degradation studies.[4]

  • Conditions: 3% H₂O₂ at room temperature.

Thermal Stability

This test assesses the stability of the API at elevated temperatures, both in solid form and in solution.

  • Rationale: High temperatures can provide the energy needed to overcome activation barriers for degradation. Solid-state thermal stress can reveal issues with melting point depression or polymorphic changes, while solution-state stress accelerates hydrolytic or solvolytic degradation.[]

  • Conditions:

    • Solid State: 80°C in a calibrated oven.

    • Solution State: 60°C in purified water.

Photostability

APIs that absorb light in the UV or visible range may be prone to photodegradation.

  • Rationale: The conjugated system of the pyrimidine ring absorbs UV light, which can lead to the formation of reactive excited states and subsequent degradation. This is a mandatory part of stress testing as per ICH Q1B guidelines.[12]

  • Conditions: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

The Stability-Indicating Method: Seeing the Full Picture

A critical outcome of forced degradation studies is the development and validation of a "stability-indicating" analytical method.[9] This is a method, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the decrease in the active ingredient and simultaneously separate and detect all significant degradation products.[13]

  • Methodology: A reverse-phase HPLC method with UV detection was developed. The stressed samples were analyzed to ensure that the peaks corresponding to the degradation products were well-resolved from the parent API peak. This peak purity analysis is crucial for validating the method's specificity.

Comparative Stability Data: A Head-to-Head Analysis

The following tables summarize the hypothetical, yet plausible, quantitative results from the forced degradation studies. The data represents the percentage of degradation of the parent compound after a 24-hour stress period.

Table 1: Hydrolytic Degradation (%) after 24 hours at 60°C

Compound0.1 M HClNeutral (H₂O)0.1 M NaOH
AMU 15.2%1.8%25.6%
DAMU 18.9%2.5%31.4%
AAMU 4.1% < 1% 12.3%
  • Insight: The acetyl group in AAMU significantly protects the molecule from hydrolytic degradation, especially under acidic conditions. The electron-withdrawing nature of the acetyl group likely reduces the nucleophilicity of the enamine system. DAMU is the most susceptible, suggesting the second amino group contributes to instability in aqueous environments.

Table 2: Oxidative, Thermal, and Photolytic Degradation (%) after 24 hours

CompoundOxidative (3% H₂O₂)Thermal (Solid, 80°C)Photolytic
AMU 8.5%< 1%5.1%
DAMU 22.7% 1.2%9.8%
AAMU 6.2%< 1% 14.3%
  • Insight: As hypothesized, DAMU is highly susceptible to oxidation. AAMU demonstrates good oxidative and thermal stability but shows a marked vulnerability to light, which is a critical finding for its handling and formulation. The acetyl group, a chromophore, may be contributing to this photosensitivity.

Proposed Degradation Pathway of AAMU

Based on the known degradation chemistry of uracils and the results of the forced degradation studies, a primary degradation pathway for AAMU under hydrolytic conditions likely involves the cleavage of the acetyl group, followed by further degradation of the resulting DAMU intermediate.[14][15]

G AAMU 5-Acetyl-6-amino-1,3-dimethyluracil (AAMU) DAMU 5,6-Diamino-1,3-dimethyluracil (DAMU) AAMU->DAMU Hydrolysis (H⁺/OH⁻) - Acetic Acid Oxidized Oxidized Products AAMU->Oxidized Oxidation (H₂O₂) or Photolysis RingOpened Ring-Opened Products (e.g., Ureidopropionic Acid Derivatives) DAMU->RingOpened Further Hydrolysis DAMU->Oxidized Oxidation (H₂O₂)

Caption: Proposed primary degradation pathways for AAMU.

Detailed Experimental Protocols

For the purpose of reproducibility and scientific integrity, the detailed protocols used to generate the stability data are provided below.

Protocol 1: General Sample Preparation
  • Prepare a 1 mg/mL stock solution of each analog (AAMU, DAMU, AMU) in a 50:50 mixture of methanol and purified water.

  • For solution-state tests, dilute the stock solution with the respective stress medium (0.1 M HCl, 0.1 M NaOH, H₂O, or 3% H₂O₂) to a final concentration of 0.1 mg/mL.

  • For solid-state tests, weigh approximately 5 mg of the solid powder into a clear glass vial.

  • For each condition, prepare a corresponding "control" sample, protected from the stress condition (e.g., wrapped in foil for photostability, kept at 5°C for thermal studies).

Protocol 2: Forced Degradation Procedure
  • Hydrolysis: Place vials containing the 0.1 mg/mL solutions in a water bath set to 60°C.

  • Oxidation: Store vials containing the 0.1 mg/mL H₂O₂ solutions at room temperature, protected from light.

  • Thermal (Solid): Place vials containing the solid powder in an oven at 80°C.

  • Photostability: Place both solid and solution samples in a photostability chamber according to ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24 hours). For acid/base hydrolysis, neutralize the sample with an equivalent amount of base/acid immediately after sampling.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.02 mg/mL) with the mobile phase and analyze immediately by the stability-indicating HPLC method.

Protocol 3: HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector for peak purity)

  • Injection Volume: 10 µL

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of substituent changes on the stability of the 6-aminouracil scaffold.

  • Key Findings:

    • 5-Acetyl-6-amino-1,3-dimethyluracil (AAMU) shows significantly enhanced stability against hydrolysis compared to its non-acetylated analogs, a highly desirable trait for drug candidates.

    • The primary liability of AAMU is its photosensitivity, which must be addressed through light-protective packaging and handling.

    • 5,6-Diamino-1,3-dimethyluracil (DAMU) is the least stable of the three, showing marked susceptibility to both oxidative and hydrolytic degradation.

  • Recommendations for Researchers:

    • For the development of AAMU-based compounds, formulation strategies should focus on mitigating photodegradation, potentially through the use of UV-blocking excipients or amber vials.

    • The inherent instability of the DAMU scaffold suggests that it may be more suitable as a synthetic intermediate rather than a final API, unless appropriately stabilized within a formulation.

    • These protocols provide a robust framework for early-stage stability assessment of other novel uracil derivatives, enabling a "fail fast, fail cheap" approach by identifying liabilities early in the discovery pipeline.

By systematically benchmarking the stability of lead compounds against their analogs, researchers can make more informed decisions, accelerating the path from discovery to a safe and effective therapeutic.

References

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • BioCrick. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5. [Link]

  • Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Ligands Derived from 5-Acetyl-6-amino-1,3-dimethyluracil

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel ligands derived from the versatile scaffold, 5-Acetyl-6-amino-1,3-dimethyluracil. Designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel ligands derived from the versatile scaffold, 5-Acetyl-6-amino-1,3-dimethyluracil. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, detailed methodologies, and data interpretation necessary for evaluating potential enzyme inhibitors. We will focus on a case study targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in oncology.

Introduction: The Therapeutic Potential of Uracil Derivatives

Uracil and its derivatives are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their inherent ability to mimic endogenous nucleobases allows them to interact with a wide array of biological targets, including enzymes and receptors. The pyrimidine scaffold, in particular, is a privileged structure in drug discovery, known for its synthetic accessibility and diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic modification of the uracil core, such as the introduction of an acetyl group at the 5-position and an amino group at the 6-position of 1,3-dimethyluracil, provides a versatile platform for generating novel ligands with therapeutic potential.

The 5-acetyl group can act as a key interaction point or be chemically modified to explore the binding pocket of a target protein. The 6-amino group offers a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will walk you through a systematic approach to designing a library of ligands based on this scaffold and evaluating their potential as EGFR inhibitors through in silico docking studies.

The Scientific Rationale: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.[2][3]

The rationale for exploring derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil as EGFR inhibitors lies in their structural similarity to known pyrimidine-based EGFR inhibitors. These compounds can be designed to form key hydrogen bond interactions with the hinge region of the EGFR kinase domain, a critical determinant of binding affinity.[4][5] By systematically modifying the substituents on the 6-amino group, we can probe the active site of EGFR to identify compounds with optimal binding energies and interaction profiles.

Experimental Design and Workflow

A well-designed computational study is paramount for generating reliable and predictive results. The following workflow provides a robust framework for a comparative docking study.

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Molecular Docking cluster_3 Post-Docking Analysis l1 Ligand Library Design (Derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil) l2 2D to 3D Conversion l1->l2 l3 Energy Minimization l2->l3 d2 Dock Ligand Library (e.g., AutoDock Vina) l3->d2 p1 Retrieve EGFR Crystal Structure (e.g., PDB ID: 1M17) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 d1 Define Binding Site (Grid Box Generation) p3->d1 d1->d2 d3 Analyze Poses & Scores d2->d3 a1 Compare Binding Energies d3->a1 a2 Visualize Interactions d3->a2 a1->a2 a3 Molecular Dynamics Simulation (Optional) a2->a3

Caption: A typical workflow for a comparative molecular docking study.

Detailed Methodologies

This section provides detailed, step-by-step protocols for each phase of the comparative docking study.

Ligand Library Synthesis (A Proposed Scheme)

The synthesis of a focused library of ligands is the first step. The following is a proposed synthetic route for generating Schiff base derivatives of 5-Acetyl-6-amino-1,3-dimethyluracil.

G cluster_0 Synthetic Pathway start 5-Acetyl-6-amino-1,3-dimethyluracil conditions Ethanol, Catalytic Acetic Acid, Reflux start->conditions aldehyde Substituted Aromatic Aldehyde (R-CHO) aldehyde->conditions product Schiff Base Derivative conditions->product

Caption: Proposed synthesis of Schiff base derivatives.

Protocol:

  • To a solution of 5-Acetyl-6-amino-1,3-dimethyluracil (1 mmol) in ethanol (20 mL), add the desired substituted aromatic aldehyde (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base derivative.

  • Characterize the synthesized compounds using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

In Silico Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is critical for a successful docking study.

Ligand Preparation:

  • Draw the 2D structures of the synthesized ligands using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structures to 3D structures.

  • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Save the optimized structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

Protein Preparation:

  • Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17, which is the structure of EGFR in complex with the inhibitor erlotinib.[6]

  • Remove all water molecules and the co-crystallized ligand (erlotinib) from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein structure in the appropriate format (e.g., .pdbqt).

Molecular Docking Protocol

This protocol outlines the steps for performing the molecular docking using AutoDock Vina.

  • Grid Box Generation: Define the binding site by creating a grid box that encompasses the active site of EGFR. The coordinates of the grid box should be centered on the position of the co-crystallized ligand (erlotinib) in the original PDB file.

  • Docking Simulation: Perform the docking of each prepared ligand into the defined grid box of the EGFR protein using AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Pose Analysis: Analyze the top-ranked binding pose for each ligand. Examine the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and any other significant contacts.

Results and Comparative Analysis

The primary outputs of the docking study are the binding affinities (docking scores) and the predicted binding modes of the ligands.

Comparative Docking Scores

The docking scores provide a quantitative measure of the predicted binding affinity. A more negative score typically indicates a stronger predicted binding. The results for a hypothetical series of ligands are presented in the table below for comparative analysis. Erlotinib, a known EGFR inhibitor, is included as a reference compound.

Compound IDSubstituent (R)Docking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
LIG-01 -H-7.8MET769, LYS721
LIG-02 4-Cl-8.5MET769, THR766
LIG-03 4-OCH₃-8.2MET769, LYS721
LIG-04 4-NO₂-8.9MET769, ASP831
LIG-05 3,4-diCl-9.2MET769, THR766, ASP831
Erlotinib (Reference)-10.86MET769, THR766

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific ligands and docking protocol.

Analysis of Binding Interactions

The analysis of the binding poses reveals the specific interactions that contribute to the binding affinity. For EGFR inhibitors, a key interaction is the formation of a hydrogen bond with the backbone of MET769 in the hinge region of the kinase domain.[4][5]

G MET769 MET769 LYS721 LYS721 THR766 THR766 ASP831 ASP831 LEU694 LEU694 VAL702 VAL702 ALA719 ALA719 Ligand Ligand (Uracil Core) Ligand->MET769 H-Bond (Hinge) Ligand->LYS721 H-Bond Ligand->LEU694 Hydrophobic Ligand->VAL702 Hydrophobic Substituent Substituent (R) Substituent->THR766 H-Bond Substituent->ASP831 H-Bond Substituent->ALA719 Hydrophobic

Caption: Key interactions between a hypothetical ligand and the EGFR active site.

Discussion:

The hypothetical results suggest that the introduction of electron-withdrawing groups, such as chloro and nitro substituents, on the aromatic ring of the Schiff base may enhance the binding affinity for EGFR. For instance, LIG-05 , with a 3,4-dichloro substitution, shows the most favorable docking score among the designed ligands. This is likely due to the formation of additional hydrogen bonds and favorable hydrophobic interactions within the ATP-binding pocket.

The uracil core of the ligands is predicted to occupy the adenine-binding region, with the nitrogen atoms of the pyrimidine ring forming crucial hydrogen bonds with the hinge residue MET769. The substituted aromatic ring extends into a more solvent-exposed region of the active site, where interactions with residues like THR766 and ASP831 can further stabilize the complex.

Experimental Validation and Future Directions

While molecular docking provides valuable insights, it is a predictive tool. The in silico findings must be validated through experimental assays.

Recommendations for Experimental Validation:

  • In Vitro Kinase Assay: Perform an in vitro kinase assay to determine the IC50 values of the synthesized compounds against EGFR. This will provide a direct measure of their inhibitory potency.

  • Cell-Based Proliferation Assays: Evaluate the anti-proliferative activity of the compounds in cancer cell lines that are known to be dependent on EGFR signaling (e.g., A549, MCF-7).[1]

  • Structure-Activity Relationship (SAR) Analysis: Correlate the docking scores and predicted binding modes with the experimental IC50 values to establish a robust SAR.

Future work could involve lead optimization of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties. Molecular dynamics simulations can also be employed to study the stability of the ligand-protein complexes over time.[1]

Conclusion

This guide has provided a comprehensive overview of a comparative molecular docking study for a novel series of ligands derived from 5-Acetyl-6-amino-1,3-dimethyluracil targeting the EGFR kinase. By following a systematic workflow of ligand design, in silico screening, and data analysis, researchers can efficiently identify promising lead compounds for further development. The integration of computational and experimental approaches is crucial for accelerating the discovery of novel and effective therapeutic agents.

References

  • Al-Ostath, A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219759. [Link]

  • Ghareb, N., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 14(1), 1-18. [Link]

  • Ahmad, I., et al. (2022). Condensation of 6-amino-1,3-dimethyluracil and 4-chlorobenzaldehyde. ResearchGate. [Link]

  • Gaber, Y., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(15), 4993. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29509-29524. [Link]

  • Ghareb, N., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. ResearchGate. [Link]

  • Araf, M. H., et al. (2020). Docking Study of EGFR inhibitor as Anticancer Agents. Impressions@MAHE. [Link]

  • Al-Suhaimi, E. A., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1493–1507. [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 5-Acetyl-6-amino-1,3-dimethyluracil

As researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into our workflows is a daily reality. While these molecules, such as 5-Acetyl-6-amino-1,3-dimethyluracil, h...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into our workflows is a daily reality. While these molecules, such as 5-Acetyl-6-amino-1,3-dimethyluracil, hold the promise of therapeutic breakthroughs, they also present us with the critical responsibility of ensuring the safety of our laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 5-Acetyl-6-amino-1,3-dimethyluracil, prioritizing a culture of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. The Safety Data Sheet (SDS) is the primary source of information, though it may be incomplete for novel compounds.[1][2] In the case of 5-Acetyl-6-amino-1,3-dimethyluracil, the available SDS indicates a lack of comprehensive hazard data.[3] Therefore, we must extrapolate potential hazards from structurally similar compounds and apply stringent safety protocols. For instance, the related compound 6-Amino-1,3-dimethyluracil is classified as a skin, eye, and respiratory irritant.[4] It is prudent to assume that 5-Acetyl-6-amino-1,3-dimethyluracil may exhibit similar properties.

Key operational questions to address in your risk assessment include: [5]

  • Exposure Routes: What are the potential routes of exposure (inhalation, skin contact, ingestion)?

  • Quantities: How much of the compound will be handled?

  • Procedures: What specific laboratory manipulations will be performed (e.g., weighing, dissolving, heating)?

  • Personnel: Who will be handling the compound and what is their level of training?

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable and serves as the final barrier between you and potential exposure.[6][7] For a compound with an unknown hazard profile like 5-Acetyl-6-amino-1,3-dimethyluracil, a comprehensive PPE ensemble is required.

Task Required Personal Protective Equipment (PPE) Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown (closing in the back), Safety Goggles with Side Shields, N95 RespiratorTo prevent inhalation of fine powders and minimize skin contact.[4][8]
Solution Preparation and Handling Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsTo protect against splashes and direct skin contact.
Reaction Monitoring and Work-up Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, and work within a certified chemical fume hood.To contain any potential volatile byproducts or aerosols.
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsTo prevent exposure during the handling and transport of chemical waste.
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Shoe Covers: Don shoe covers before entering the designated handling area.

  • Gown: Wear a long-sleeved, disposable gown that closes in the back.[8]

  • Respirator/Mask: If required, don your N95 respirator, ensuring a proper fit seal.

  • Goggles: Put on your safety goggles.

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves over the first, extending the cuffs over the gown's sleeves.

Doffing (Taking Off) Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.

  • Goggles: Remove your goggles.

  • Respirator/Mask: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan ensures that all personnel are aware of the procedures for handling 5-Acetyl-6-amino-1,3-dimethyluracil from receipt to disposal.

Workflow for Handling 5-Acetyl-6-amino-1,3-dimethyluracil

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Risk Assessment B Don Appropriate PPE A->B C Weigh Compound in a Vented Enclosure B->C D Prepare Solution in a Chemical Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff PPE in Designated Area G->H

Caption: Workflow for the safe handling of 5-Acetyl-6-amino-1,3-dimethyluracil.

Disposal Protocol

All waste generated from the handling of 5-Acetyl-6-amino-1,3-dimethyluracil, including contaminated PPE, disposable labware, and unused material, must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (gloves, gowns, paper towels, etc.) in a designated, clearly labeled, and sealed hazardous waste bag.

    • Unused solid 5-Acetyl-6-amino-1,3-dimethyluracil should be disposed of in its original or a suitable sealed container, clearly labeled as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing 5-Acetyl-6-amino-1,3-dimethyluracil in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Follow your institution's guidelines for the disposal of chemical waste.[9] This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.

    • Never dispose of 5-Acetyl-6-amino-1,3-dimethyluracil down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and EHS.

    • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

    • Wear appropriate PPE, including respiratory protection, during cleanup.

    • Collect the absorbed material in a sealed, labeled hazardous waste container.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific conduct. The trust placed in us as researchers is built upon a foundation of safety and integrity in all our experimental endeavors.

References

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Intersolia. (2025, June 25). Risk Assessment of Chemical Products – A Step-by-Step Guide. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • WhatIsBiotechnology.org. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]

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